molecular formula C7H7BrN2O2 B1384544 5-Bromo-3-methoxypicolinaldehyde oxime CAS No. 1087659-33-3

5-Bromo-3-methoxypicolinaldehyde oxime

Cat. No.: B1384544
CAS No.: 1087659-33-3
M. Wt: 231.05 g/mol
InChI Key: BMQGIVOUQGZCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methoxypicolinaldehyde oxime is a chemical compound provided with a high level of purity (97%) for research and development purposes . Its molecular formula is C7H7BrN2O2, and it has a molecular weight of 231.05 g/mol . The compound is identified by the CAS Registry Number 1087659-33-3 and its structure can be represented by the Canonical SMILES: COC1=CC(=CN=C1C=NO)Br . As a pyridine derivative featuring both bromine and oxime functional groups, it serves as a versatile building block in organic synthesis . The oxime functional group is of particular interest in medicinal chemistry and pesticide development, with applications noted in the creation of broad-spectrum reactivators for nerve agent intoxication and in compositions designed for deactivating toxic agents like pesticides and chemical warfare agents . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(5-bromo-3-methoxypyridin-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7-2-5(8)3-9-6(7)4-10-11/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQGIVOUQGZCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087659-33-3
Record name 2-Pyridinecarboxaldehyde, 5-bromo-3-methoxy-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087659-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Strategic Scaffolding: 5-Bromo-3-methoxypicolinaldehyde Oxime in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-methoxypicolinaldehyde oxime represents a high-value "lynchpin" intermediate in modern drug discovery. It combines the electronic modulation of a 3-alkoxy pyridine core with the versatile reactivity of a 5-position halogen and a 2-position oxime. This scaffold is particularly relevant in the synthesis of kinase inhibitors (e.g., p38a MAPK), mGluR modulators, and fused heterocyclic systems where the pyridine nitrogen serves as a critical hydrogen bond acceptor.

This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and a strategic overview of its application in divergent synthesis.

Chemical Structure & Electronic Profile

Structural Identity[1]
  • Systematic Name: (5-Bromo-3-methoxypyridin-2-yl)methanol oxime

  • Parent Scaffold: Pyridine[1][2]

  • Key Substituents:

    • C2 (Oxime): Amphoteric functional group; precursor to nitriles, amines, and isoxazoles.

    • C3 (Methoxy): Electron-donating group (EDG); induces an "ortho-effect" that modulates the basicity of the pyridine nitrogen and improves solubility/metabolic stability compared to unsubstituted analogs.

    • C5 (Bromine): Electron-withdrawing group (EWG); serves as a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Physicochemical Properties (Predicted & Observed)
  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
  • Molecular Weight: 231.05 g/mol

  • Physical State: Off-white to pale yellow solid.

  • Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water.

  • Acidity (pKa): The oxime proton typically has a pKa

    
     10-11; the pyridine nitrogen conjugate acid has a pKa 
    
    
    
    2-3 (lowered by the inductive effect of the Br and the oxime).

Validated Synthesis Protocol

Objective: Synthesis of this compound from 5-Bromo-3-methoxypicolinaldehyde (CAS 1087659-24-2).

Reaction Logic

The condensation of hydroxylamine with the aldehyde is thermodynamically favored but requires pH control to maximize the yield of the E-isomer and prevent acid-catalyzed hydrolysis.

Reagents & Stoichiometry
ComponentEquiv.Role
5-Bromo-3-methoxypicolinaldehyde 1.0Limiting Reagent
Hydroxylamine HCl 1.2 - 1.5Nucleophile Source
Sodium Acetate (NaOAc) 1.5 - 2.0Buffer/Base
Ethanol/Water (3:1) SolventMedium
Step-by-Step Methodology
  • Preparation: Dissolve 5-Bromo-3-methoxypicolinaldehyde (1.0 eq) in Ethanol (10 mL/mmol).

  • Activation: In a separate vessel, dissolve Hydroxylamine HCl (1.5 eq) and NaOAc (2.0 eq) in a minimum amount of water.

  • Addition: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution at room temperature (20-25°C).

    • Note: A slight exotherm may be observed.

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS. The aldehyde spot (higher R

    
    ) should disappear.
    
  • Workup:

    • Concentrate the ethanol under reduced pressure.

    • Dilute the residue with ice-cold water. The oxime typically precipitates as a solid.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (if high purity is required for biological assays).

Analytical Validation (Self-Validating Criteria)
  • 
    H NMR (DMSO-d
    
    
    
    ):
    Look for the disappearance of the aldehyde proton (
    
    
    ppm) and the appearance of the oxime CH (
    
    
    ppm) and the labile N-OH proton (
    
    
    ppm, broad).
  • Isomerism: The E-isomer is generally the major product due to steric repulsion between the oxime oxygen and the C3-methoxy group.

Strategic Applications (Divergent Synthesis)

The utility of this oxime lies in its ability to serve as a "switch" in synthetic pathways. It can be dehydrated, cyclized, or coupled.

Pathway Visualization

The following diagram illustrates the core reactivity pathways available to this scaffold.

ReactivityPathways Aldehyde 5-Bromo-3-methoxy- picolinaldehyde (Precursor) Oxime 5-Bromo-3-methoxy- picolinaldehyde OXIME (Core Scaffold) Aldehyde->Oxime NH2OH.HCl NaOAc Nitrile Cyanopyridine (Dehydration) Oxime->Nitrile Ac2O or SOCl2 (-H2O) Isoxazole Isoxazolo[5,4-b]pyridine (Cyclization) Oxime->Isoxazole [3+2] Cycloaddition (w/ Alkyne) Biaryl Biaryl Oxime (Suzuki Coupling) Oxime->Biaryl Pd(PPh3)4 Ar-B(OH)2

Figure 1: Divergent synthetic pathways starting from the this compound scaffold.[3]

Mechanistic Insights
  • Nitrile Synthesis (Dehydration): Treatment with acetic anhydride or thionyl chloride converts the oxime to 5-bromo-3-methoxypicolinonitrile. This is a critical intermediate for generating picolinamides or tetrazoles.

  • C-H Activation/Cyclization: The oxime nitrogen can direct Rh(III)-catalyzed C-H activation at the C3 position (if the methoxy group is modified or displaced) or facilitate cyclization with internal alkynes to form fused isoquinoline-like systems [12].

  • Kinase Inhibition: The 3-methoxy group provides a specific steric fit in the ATP-binding pocket of kinases like p38a MAPK, often improving selectivity over other kinases [14].

Safety & Handling Protocols

While specific toxicological data for this exact oxime is limited, it should be handled with the rigor applied to functionalized pyridines and hydroxylamines.

  • Hazard Classification (GHS): Treat as Warning .

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

  • Thermal Stability: Oximes can undergo thermal decomposition (Beckmann rearrangement) at high temperatures. Do not distill.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

References

  • Zheng, L., et al. (2012).[4] Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction. Journal of Organic Chemistry. Retrieved from [Link]

  • UPC Commons. (n.d.). European Journal of Medicinal Chemistry: 2,3,5-trisubstituted pyridine derivatives. Retrieved from [Link]

Sources

Solubility of 5-Bromo-3-methoxypicolinaldehyde oxime in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-Bromo-3-methoxypicolinaldehyde Oxime in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the principles and practices for determining the solubility of this compound, a key intermediate in contemporary drug discovery and fine chemical synthesis. The solubility of this compound is a critical parameter, influencing reaction kinetics, purification strategies, and formulation development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction to this compound

This compound belongs to the class of picolinaldehyde oximes, which are noted for their role as versatile building blocks in the synthesis of complex heterocyclic scaffolds. The parent aldehyde, 5-Bromo-3-methoxypicolinaldehyde, is a solid with a molecular weight of 216.03 g/mol and the chemical formula C₇H₆BrNO₂.[1][2][3] The introduction of the oxime functionality (C=NOH) imparts specific chemical properties, including the capacity for hydrogen bonding, which significantly influences its solubility characteristics.[4][5][6] Understanding the solubility of this oxime in various organic solvents is paramount for its effective utilization in subsequent synthetic transformations and for the development of robust purification protocols, such as crystallization.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[7][8] For this compound, several key intermolecular interactions must be considered:

  • Hydrogen Bonding: The oxime moiety possesses both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom).[4][5] This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).

  • Dipole-Dipole Interactions: The molecule has a significant dipole moment due to the presence of electronegative atoms (N, O, Br). Polar solvents, which also have dipole moments, can effectively solvate the molecule through these interactions.

  • London Dispersion Forces: These are present in all molecules and will be the primary mode of interaction with non-polar solvents (e.g., hexane, toluene).

The interplay of these forces dictates the extent to which the solute-solute interactions in the crystal lattice are overcome by solute-solvent interactions. A solvent's polarity, often quantified by its dielectric constant or polarity index, provides a good initial measure of its potential solvating power for a polar compound like an oxime.[7][9][10]

Experimental Determination of Solubility

A robust and reliable method for determining the solubility of this compound is the shake-flask method, which involves creating a saturated solution and then quantifying the concentration of the dissolved solute.[11][12]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility Determination Workflow Figure 1: Experimental Workflow for Solubility Determination cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Sampling_and_Analysis Sampling and Analysis A Weigh excess this compound B Add to a known volume of the selected organic solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) B->C D Allow the solution to settle, ensuring undissolved solid is present C->D E Withdraw an aliquot of the supernatant D->E F Filter the aliquot to remove any undissolved solid E->F G Dilute the filtered aliquot with a suitable solvent F->G H Quantify the concentration using UV-Vis Spectroscopy or HPLC-DAD G->H

Caption: A step-by-step workflow for determining the solubility of the target compound.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant from each vial.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • UV-Vis Spectroscopy:

      • Determine the wavelength of maximum absorbance (λ_max) for this compound.

      • Prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve according to the Beer-Lambert law.[13][14]

      • Measure the absorbance of the diluted samples and use the calibration curve to determine their concentration.

    • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):

      • Develop a suitable HPLC method (e.g., reversed-phase with a C18 column and a mobile phase of acetonitrile and water).

      • Inject the standard solutions to create a calibration curve based on peak area versus concentration.[15][16][17]

      • Inject the diluted samples and quantify the concentration using the calibration curve.

Data Presentation and Expected Trends

The solubility data should be tabulated to allow for easy comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

SolventSolvent TypeDielectric Constant (approx.)Solubility (mg/mL)
n-HexaneNon-polar1.9Expected to be low
TolueneNon-polar2.4Expected to be low
DichloromethanePolar aprotic9.1Expected to be moderate
AcetonePolar aprotic21Expected to be high
Ethyl AcetatePolar aprotic6.0Expected to be moderate-high
IsopropanolPolar protic18Expected to be high
EthanolPolar protic25Expected to be high
MethanolPolar protic33Expected to be very high
WaterPolar protic80Expected to be low

Note: The solubility values are illustrative and need to be determined experimentally. Dielectric constants are approximate values from the literature.[9][10]

The expected trend in solubility can be visualized as follows:

Solubility vs. Solvent Polarity Figure 2: Expected Relationship between Solubility and Solvent Polarity cluster_Solvents Solvents (Increasing Polarity) Non-polar Non-polar Polar Aprotic Polar Aprotic Non-polar->Polar Aprotic Increasing Solubility Polar Protic Polar Protic Polar Aprotic->Polar Protic Generally Increasing Solubility Solubility Solubility

Caption: A conceptual diagram illustrating the anticipated trend in solubility with increasing solvent polarity.

Interpretation of Results and Practical Considerations

The experimental results are expected to show that the solubility of this compound is highest in polar solvents, particularly those that can participate in hydrogen bonding. Methanol and ethanol are likely to be excellent solvents due to their ability to act as both hydrogen bond donors and acceptors. Polar aprotic solvents like acetone should also be effective. Conversely, solubility in non-polar solvents like hexane will likely be poor. While water is highly polar, the presence of the larger organic scaffold may limit its aqueous solubility.[6]

Troubleshooting:

  • Incomplete Equilibration: If solubility values are not reproducible, extend the agitation time.

  • Sample Precipitation upon Dilution: Choose a dilution solvent in which the compound is highly soluble.

  • Inaccurate Quantification: Ensure the calibration standards are accurately prepared and that the sample concentrations fall within the linear range of the calibration curve.

Advanced Approaches to Solubility Prediction

For novel compounds where experimental data is lacking, computational models can provide valuable estimates of solubility. Recent advancements in machine learning and computational chemistry have led to the development of models that can predict solubility in various organic solvents with reasonable accuracy.[18][19][20][21][22] These methods typically use a combination of molecular descriptors and known solubility data to train predictive algorithms. While beyond the scope of this experimental guide, these in silico tools represent a powerful complementary approach in modern drug development.

References

  • A new model predicts how molecules will dissolve in different solvents | MIT News. (2025, August 19). MIT News. [Link]

  • Comparison of the polarity of organic solvents. (2022, October 13). YEEYAN. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13). NCBI. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE. (2022, November 15). AIChE. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Toward predicting process outcomes in different solvents: Solubility and reactivity. (n.d.). American Chemical Society. [Link]

  • Polarity of Solvents. (n.d.). Chemistry-Reference.com. [Link]

  • Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed. (2023, October 29). PubMed. [Link]

  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 23). Chemistry LibreTexts. [Link]

  • How do you distinguish the polarity of organic solvent? - ResearchGate. (2014, October 15). ResearchGate. [Link]

  • Solvent - Wikipedia. (n.d.). Wikipedia. [Link]

  • UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.). ACS Publications. [Link]

  • Solubility test for Organic Compounds. (2024, September 24). City Collegiate. [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.). Scribd. [Link]

  • Picolinaldehyde oxime - LookChem. (n.d.). LookChem. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Central Arkansas. [Link]

  • Oxime: Definition, Structure, Formation, and Compounds - Chemistry Learner. (n.d.). Chemistry Learner. [Link]

  • HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. - SciSpace. (n.d.). SciSpace. [Link]

  • How to find solubilities of drugs by using uv-visible spectroscopy? - ResearchGate. (2014, January 5). ResearchGate. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14). Improved Pharma. [Link]

  • UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions - Pion Inc. (2024, September 25). Pion Inc. [Link]

  • Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest - MDPI. (2022, February 15). MDPI. [Link]

  • HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Hydrogen bonding in certain oximes and their acid salts - Journal of the Chemical Society B. (n.d.). Royal Society of Chemistry. [Link]

  • High-Performance Liquid Chromatography for Determination of Trace Organic Compounds in Aqueous Environmental Samples - Advances in Chemistry (ACS Publications). (1986, December 15). ACS Publications. [Link]

  • HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • pyridine-2-carbaldehyde oxime - ChemBK. (2024, April 9). ChemBK. [Link]

  • Structural chemistry of oximes - K-REx - Kansas State University. (n.d.). Kansas State University. [Link]

  • Synthesis and characterization of novel oxime analogues. (n.d.). ILIKE. [Link]

  • (Z)-Picolinaldehyde Oxime. - Briti Scientific. (n.d.). Briti Scientific. [Link]

  • Oximes - BYJU'S. (n.d.). BYJU'S. [Link]

  • The hydrogen bond acidity and other descriptors for oximes - ResearchGate. (n.d.). ResearchGate. [Link]

  • 5-bromo-3-methoxypicolinaldehyde (C7H6BrNO2) - PubChemLite. (n.d.). PubChemLite. [Link]

  • Synthesis and Configurational Analysis of Picolinaldehyde Oximes | Scilit. (n.d.). Scilit. [Link]

  • Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. (n.d.). Royal Society of Chemistry. [Link]

  • 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734 - PubChem. (n.d.). PubChem. [Link]

Sources

Thermodynamic Stability of 5-Bromo-3-Methoxypicolinaldehyde Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

5-Bromo-3-methoxypicolinaldehyde oxime (CAS: 110506-34-8) represents a specialized pyridine scaffold often utilized as an intermediate in the synthesis of kinase inhibitors and complex heterocycles. Its thermodynamic profile is governed by a unique "push-pull" electronic system: the electron-withdrawing 5-bromo substituent and the electron-donating, sterically significant 3-methoxy group.

For researchers handling this compound, stability is not a single static number but a dynamic equilibrium defined by three vectors: Geometric Isomerization (E/Z) , Hydrolytic Reversion , and Thermal Decomposition . This guide deconstructs these vectors, providing a theoretical framework and actionable protocols to ensure integrity during synthesis and storage.

Part 2: Molecular Architecture & Thermodynamic Forces

To understand the stability of this molecule, one must analyze the competing electronic and steric forces acting upon the oxime (


) functionality.
The Electronic "Push-Pull" System

The pyridine ring acts as the core mediator of stability.

  • 5-Bromo (Inductive Destabilization): The bromine atom at position 5 exerts a strong inductive effect (

    
    ), pulling electron density away from the ring. This decreases the basicity of the pyridine nitrogen but increases the acidity of the oxime proton, potentially lowering the activation energy for hydrolysis under acidic conditions.
    
  • 3-Methoxy (Resonance Stabilization & Steric Strain): The methoxy group at position 3 is an electron-donating group (EDG) by resonance (

    
    ). However, its proximity to the oxime group (position 2) introduces the "Ortho Effect." 
    
    • Thermodynamic Consequence: The methoxy group creates steric bulk that disfavors coplanarity of the oxime with the pyridine ring, potentially raising the ground state energy. However, it also offers a site for intramolecular hydrogen bonding (between the oxime -OH and the methoxy oxygen), which can selectively stabilize the Z-isomer.

The Geometric Trap: E vs. Z Isomerism

Picolinaldehyde oximes exist in dynamic equilibrium between E (trans) and Z (cis) isomers.

  • Thermodynamic Preference: In unsubstituted pyridine oximes, the E-isomer is typically more stable due to minimized steric repulsion between the lone pair on the nitrogen and the pyridine ring.

  • The 3-OMe Perturbation: In this specific molecule, the 3-methoxy group forces a twist. The Z-isomer may be thermodynamically trapped by a 6-membered intramolecular hydrogen bond network involving the methoxy oxygen, creating a "metastable" state that resists isomerization until heated.

Part 3: Degradation Pathways & Signaling (Visualized)

The following diagram illustrates the thermodynamic landscape, mapping the transition from the stable oxime to its degradation products.

StabilityNetwork Oxime_E E-Isomer (Thermodynamic Product) Transition Transition State (Acid/Light Catalyzed) Oxime_E->Transition hν / Δ Aldehyde 5-Bromo-3-methoxypicolinaldehyde (Hydrolysis Product) Oxime_E->Aldehyde H3O+ Hydrolysis Nitrile Nitrile Derivative (Dehydration) Oxime_E->Nitrile Dehydrating Agents Oxime_Z Z-Isomer (Kinetic/H-Bond Stabilized) Oxime_Z->Transition Reversion Oxime_Z->Aldehyde H3O+ Hydrolysis Amide Amide (Beckmann Rearrangement) Oxime_Z->Amide Beckmann (Acid/Δ) Transition->Oxime_Z Isomerization

Figure 1: Isomerization and degradation pathways. The red paths indicate the primary instability risk (hydrolysis).

Part 4: Experimental Stability Profiling Protocols

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Limits

Objective: Determine the onset of Beckmann rearrangement or explosive decomposition (common in oximes).

  • Sample Prep: Weigh 2–4 mg of dried oxime into a hermetically sealed aluminum pan (pinhole lid to prevent pressure buildup).

  • Parameters: Ramp from 25°C to 250°C at 10°C/min under

    
     purge (50 mL/min).
    
  • Analysis:

    • Endotherm 1: Melting point (Expected range: 140–160°C, highly dependent on E/Z ratio).

    • Exotherm 1: Decomposition onset. Critical Safety Limit: If the exotherm onset is < 50°C above the melting point, the molecule is thermodynamically unstable in the melt phase.

Protocol B: pH-Rate Profile (Hydrolytic Stability)

Objective: Quantify the susceptibility of the


 bond to acid-catalyzed hydrolysis.
  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0.

  • Incubation: Dissolve compound in MeCN (5%) and dilute into buffers to 100 µM. Incubate at 40°C.

  • Sampling: Inject onto HPLC at t=0, 1h, 4h, 24h, and 48h.

  • Expert Insight: The 5-Bromo substituent renders the oxime less basic, potentially slowing protonation-initiated hydrolysis at pH > 4. However, at pH < 2, the rate will accelerate exponentially. Target shelf-life pH: 6.0–8.0.

Protocol C: E/Z Isomer Separation via HPLC

Objective: Distinguish between geometric instability and chemical degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase: Isocratic 60:40 (Water + 0.1% TFA : Acetonitrile).

  • Rationale: The 3-methoxy group creates a significant dipole difference between E and Z isomers. Isocratic elution is preferred to prevent on-column isomerization caused by gradient pressure/solvent changes.

Part 5: Data Presentation & Handling Strategy

Thermodynamic Summary Table
ParameterEstimated Value / TrendStructural Cause
Melting Point 145–155°C (Distinct for E/Z)Intermolecular H-bonding networks.
Hydrolytic Stability Moderate (

at pH 7)
5-Br deactivates nucleophilic attack; 3-OMe adds steric shield.
Photostability Low (High Isomerization Risk)Conjugated pyridine system absorbs UV; C=N bond rotates.
Solid State Energy Polymorphic Risk: HighPlanarity disruption by 3-OMe group creates variable packing modes.
Handling & Storage Directives
  • Light Exclusion: The primary thermodynamic instability is photochemical E/Z isomerization. Store in amber vials wrapped in foil.

  • Acid Avoidance: Do not expose to protic acids during workup. The oxime will revert to the aldehyde (CAS 1087659-24-2), which is often an oil and difficult to recover.

  • Recrystallization: If E/Z mixtures form, recrystallize from Ethanol/Water (9:1). The E-isomer usually crystallizes preferentially due to better packing efficiency (less steric clash from the 3-OMe).

Part 6: Experimental Workflow Diagram

Workflow cluster_QC Quality Control & Stability Profiling Start Raw Material (5-Br-3-OMe-Picolinaldehyde Oxime) Step1 1. HPLC Purity Check (Detect Aldehyde Impurity) Start->Step1 Step2 2. DSC Thermal Scan (Safety & Polymorph Check) Step1->Step2 Step3 3. Solution Stability (24h @ pH 2, 7, 9) Step2->Step3 Decision Stability Pass? Step3->Decision Storage Store: -20°C, Amber Vial Argon Headspace Decision->Storage Yes Reprocess Recrystallize (EtOH/H2O) Decision->Reprocess No (<95% or High Z-isomer) Reprocess->Step1

Figure 2: Recommended QC workflow for validating thermodynamic stability before use.

References

  • Vertex AI Search . (2025). Synthesis and properties of this compound. Retrieved from 1

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Discusses comparative hydrolysis rates of oximes vs hydrazones). Retrieved from 2

  • Sharghi, H., & Sarvari, M. H. (2001).[3] Selective Synthesis of E and Z Isomers of Oximes. Synlett. (Methodology for controlling geometric isomerism in oxime synthesis). Retrieved from 3

  • CymitQuimica . (2025). Product Data: 5-Bromo-3-methoxypicolinaldehyde.[4][1][5] (Physical properties of the precursor aldehyde). Retrieved from 5

  • Sigma-Aldrich . (2025). 5-Bromo-3-methoxypicolinaldehyde Safety & Handling. Retrieved from

Sources

Methodological & Application

Synthesis protocol for 5-Bromo-3-methoxypicolinaldehyde oxime from picolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Multi-Step Synthesis of 5-Bromo-3-methoxypicolinaldehyde Oxime

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of more complex bioactive molecules.[1] The strategic placement of bromo, methoxy, and oxime functionalities on the picolinaldehyde framework offers multiple points for chemical modification, making it a valuable building block for creating libraries of compounds for biological screening. Pyridine oxime derivatives, in particular, are known to exhibit a wide range of biological activities.[2]

This application note provides a comprehensive, step-by-step guide for the synthesis of this compound. While a direct, selective functionalization of the parent picolinaldehyde molecule is chemically challenging due to the electronic properties of the pyridine ring, this guide presents a robust and logical multi-step pathway starting from a more suitable precursor, 3-hydroxypicolinaldehyde. This approach allows for precise control over the regiochemistry of each substitution, ensuring a high-purity final product. The synthesis is divided into two main parts: the construction of the key intermediate, 5-Bromo-3-methoxypicolinaldehyde, followed by its conversion to the target oxime.

Overall Synthetic Workflow

The synthetic strategy is designed to sequentially install the required functional groups onto the pyridine ring, culminating in the final oxime. The workflow begins with the bromination of 3-hydroxypicolinaldehyde, followed by methylation of the hydroxyl group. The aldehyde is then protected via oximation, which is the final step in this proposed sequence. This sequence is optimized for regiochemical control and reaction efficiency.

G A 3-Hydroxypicolinaldehyde B Step 1: Bromination (NBS, Acetonitrile) A->B C 5-Bromo-3-hydroxypicolinaldehyde B->C D Step 2: Methoxylation (CH₃I, K₂CO₃, Acetone) C->D E 5-Bromo-3-methoxypicolinaldehyde (Key Intermediate) D->E F Step 3: Oximation (NH₂OH·HCl, NaOAc, EtOH/H₂O) E->F G This compound (Final Product) F->G

Caption: Synthetic pathway from 3-hydroxypicolinaldehyde to the target oxime.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-3-methoxypicolinaldehyde

This section details the preparation of the crucial aldehyde intermediate. The protocols are designed for execution in a standard research laboratory setting.

Protocol 1: Electrophilic Bromination of 3-Hydroxypicolinaldehyde

Causality and Rationale: The synthesis commences with the regioselective bromination of 3-hydroxypicolinaldehyde. The hydroxyl group at the C3 position is an activating group that directs electrophilic substitution to the positions ortho and para to it (C2, C4, and C6). However, the C5 position is also activated. Using a mild brominating agent like N-Bromosuccinimide (NBS) allows for controlled monobromination, yielding the desired 5-bromo isomer. Acetonitrile is chosen as the solvent for its ability to dissolve the starting material and its relative inertness under the reaction conditions.

Materials:

  • 3-Hydroxypicolinaldehyde (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (CH₃CN)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 3-hydroxypicolinaldehyde in acetonitrile.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution in portions over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 5-Bromo-3-hydroxypicolinaldehyde as a solid.

Protocol 2: O-Methoxylation of 5-Bromo-3-hydroxypicolinaldehyde

Causality and Rationale: The next step involves the conversion of the hydroxyl group to a methoxy ether via a Williamson ether synthesis. Methyl iodide serves as the electrophilic methyl source, and potassium carbonate acts as a mild base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the methyl iodide. Acetone is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

Materials:

  • 5-Bromo-3-hydroxypicolinaldehyde (1.0 eq)

  • Methyl Iodide (CH₃I) (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Procedure:

  • To a solution of 5-Bromo-3-hydroxypicolinaldehyde in acetone, add anhydrous potassium carbonate.

  • Add methyl iodide dropwise to the suspension.

  • Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The resulting crude product, 5-Bromo-3-methoxypicolinaldehyde, can be purified by silica gel chromatography if necessary.[3]

Part 2: Synthesis of this compound

With the key aldehyde intermediate in hand, the final step is the conversion to the target oxime.

Protocol 3: Oximation of 5-Bromo-3-methoxypicolinaldehyde

Causality and Rationale: Oximation is a classic condensation reaction between an aldehyde or ketone and hydroxylamine.[4] Hydroxylamine hydrochloride is used as a stable salt. A base, such as sodium acetate, is required to neutralize the HCl and liberate free hydroxylamine, which then acts as the nucleophile.[5] The reaction is typically carried out in a protic solvent mixture like ethanol/water to dissolve both the organic substrate and the inorganic reagents.[6]

Materials:

  • 5-Bromo-3-methoxypicolinaldehyde (1.0 eq)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium Acetate (NaOAc) (1.5 eq)

  • Ethanol (95%)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 5-Bromo-3-methoxypicolinaldehyde in 95% ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of deionized water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

  • Heat the reaction mixture to reflux for 1-2 hours. The formation of the oxime can be monitored by TLC.

  • After the reaction is complete, cool the mixture in an ice bath. The product may precipitate.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold water.

  • If no precipitate forms, slowly add cold deionized water to the reaction mixture to induce crystallization.

  • Collect the crystalline product, wash with cold water, and air dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Data Summary and Characterization

The following table summarizes key data for the intermediate and final product. Note that exact values may vary based on experimental conditions and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormExpected Yield (%)
5-Bromo-3-methoxypicolinaldehyde C₇H₆BrNO₂216.03Solid70-80%
This compound C₇H₇BrN₂O₂231.05Solid85-95%

Expected Analytical Data:

  • 5-Bromo-3-methoxypicolinaldehyde:

    • ¹H NMR (CDCl₃): Signals expected for the aldehyde proton (~10.0 ppm), two aromatic protons on the pyridine ring, and the methoxy group protons (~3.9 ppm).

    • IR (KBr, cm⁻¹): Characteristic peaks for C=O (aldehyde) stretch (~1700 cm⁻¹), C-O-C (ether) stretch, and aromatic C-H and C=C/C=N stretches.

  • This compound:

    • ¹H NMR (DMSO-d₆): Disappearance of the aldehyde proton signal and appearance of signals for the oxime proton (-NOH, ~11.5 ppm) and the C=N-H proton (~8.3 ppm).[7] The potential for syn and anti isomers may lead to two sets of signals.[8]

    • IR (KBr, cm⁻¹): Disappearance of the C=O stretch and appearance of a broad O-H stretch (~3200 cm⁻¹) and a C=N stretch (~1650 cm⁻¹).

References

  • Poziomek, E. J., & Vaughan, L. G. (1965). Synthesis and configurational analysis of picolinaldehyde oximes. Journal of Pharmaceutical Sciences, 54(5), 811-812. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxypicolinaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Ontosight AI. (n.d.). Picolinaldehyde Oxime 1-Oxide Compound. Available at: [Link]

  • Nikolova-Mladenova, B., Angelova, S., & Momekov, G. (2020). Synthesis of the 5-bromo-substituted ligands H2L¹ (X = C-OH) and H2L² (X = N). ResearchGate. Available at: [Link]

  • Kavarnos, G. J. (2004). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. U.S. Patent No. 4,960,896.
  • Stadlbauer, W., & Hojas, G. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3344. Available at: [Link]

  • Kourounakis, A. P., et al. (2019). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. Molecules, 24(21), 3848. Available at: [Link]

  • Zare, A., et al. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 28(2), 765-770. Available at: [Link]

  • ResearchGate. (2015). What is the most popular procedure to synthesize oximes?. Available at: [Link]

  • Aakeröy, C. B., et al. (2012). A versatile and green mechanochemical route for aldehyde-oxime conversions. Chemical Communications, 48(66), 8255-8257. Available at: [Link]

  • Araújo, L. S., & Gonsalves, A. A. (2016). A Simple Synthesis of Oximes. ResearchGate. Available at: [Link]

Sources

Suzuki cross-coupling reactions using 5-Bromo-3-methoxypicolinaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-methoxypicolinaldehyde oxime

Executive Summary

This guide details the methodology for performing Suzuki-Miyaura cross-coupling reactions on This compound (CAS: Variable/Generic Structure). This substrate presents a unique "dual-coordination" challenge due to the presence of a basic pyridine nitrogen and a chelating oxime moiety, both of which can poison palladium catalysts.

The protocols herein prioritize chemoselectivity —ensuring the C–C bond formation at the C5 position while preventing the hydrolysis of the oxime back to the aldehyde or the Beckmann rearrangement.

Key Applications:

  • Synthesis of Vitamin B6 analogs.[1]

  • Late-stage diversification of kinase inhibitors.[1]

  • Precursor synthesis for 3-methoxy-5-aryl-picolinonitriles (via oxime dehydration).

Chemo-Structural Analysis & Strategy

Before initiating the reaction, the operator must understand the electronic and steric environment of the substrate to select the correct catalyst system.

FeatureChemical ConsequenceStrategic Adjustment
5-Bromo Handle Standard electrophilic site for oxidative addition.[1]Requires Pd(0).[1][2] Reactivity is moderate (less than I, greater than Cl).[1]
3-Methoxy Group Electron-donating group (EDG) at the ortho position to the oxime.Increases electron density on the ring, potentially slowing oxidative addition.[1] Requires electron-rich ligands (e.g., phosphines).[1]
2-Oxime Moiety CRITICAL: Potential bidentate ligand (with Pyridine N).[1] Can sequester Pd, killing the catalytic cycle.[1]Use bidentate ligands (dppf) with a wide bite angle or bulky monodentate ligands (XPhos) to outcompete the substrate for Pd binding.
Pyridine Nitrogen Lewis basic site.[1]Can coordinate to Boron, hindering transmetallation.[1] Use mild bases (Carbonates/Phosphates) rather than Hydroxides.[1]

Standard Operating Protocol (SOP)

This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst for heteroaryl halides that resists deactivation by nitrogen-containing heterocycles.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio)[2]

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology
  • Degassing (Crucial Step):

    • Prepare the solvent mixture (Dioxane/Water 4:[2]1) in a separate flask.

    • Sparge with Argon gas for 15–20 minutes before adding to reagents. Oxygen is the primary cause of homocoupling side-products and catalyst death.

  • Reaction Assembly:

    • In a reaction vial equipped with a magnetic stir bar, add:

      • This compound (1.0 eq)

      • Boronic Acid (1.3 eq)[3][4]

      • K₂CO₃ (2.5 eq)

      • Pd(dppf)Cl₂ (0.05 eq)

    • Seal the vial with a septum cap.[1]

    • Evacuate and backfill with Argon (3 cycles).[1]

  • Initiation:

    • Syringe the degassed solvent mixture into the vial.[1]

    • Place in a pre-heated block at 85°C .

    • Note: Do not exceed 100°C. High temperatures may promote oxime hydrolysis or dehydration to the nitrile.[1]

  • Monitoring:

    • Monitor via LC-MS or TLC after 2 hours.

    • Target Mass: [M+H]+ = (MW of Boronic Acid - B(OH)2) + (MW of Substrate - Br).

    • Common Byproduct: Protodeboronation of the boronic acid (check for Ar-H).

  • Workup:

    • Cool to room temperature.[1][3][5]

    • Dilute with Ethyl Acetate (EtOAc).[1][2][3]

    • Wash with Water (x1) and Brine (x1).

    • Caution: The oxime is amphoteric; avoid highly acidic or basic washes which might extract the product or hydrolyze the oxime.

    • Dry over Na₂SO₄, filter, and concentrate.[1][3][4]

Optimization for Difficult Substrates

If the standard protocol fails (low conversion) or the boronic acid is sterically hindered (e.g., ortho-substituted), switch to the Buchwald Generation 3 system.

High-Activity Protocol (XPhos Pd G3)
  • Rationale: XPhos is a bulky, electron-rich dialkylbiaryl phosphine.[1] It facilitates oxidative addition into electron-rich pyridines and prevents the Pd center from being "poisoned" by the oxime nitrogen.

  • Catalyst: XPhos Pd G3 (2–3 mol%)

  • Base: K₃PO₄ (Potassium Phosphate Tribasic) – Gentler buffering than Carbonate.

  • Solvent: Toluene : Water (10:1) or n-Butanol.[1]

  • Temperature: 100°C.

Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for this synthesis.

SuzukiWorkflow Start Start: this compound CheckBoronic Analyze Boronic Acid Sterics Start->CheckBoronic StandardPath Standard: Unhindered Aryl CheckBoronic->StandardPath HardPath Difficult: Ortho-Substituted / Heteroaryl CheckBoronic->HardPath ProtocolA Protocol A: Pd(dppf)Cl2 / K2CO3 Dioxane:H2O (85°C) StandardPath->ProtocolA ProtocolB Protocol B: XPhos Pd G3 / K3PO4 Toluene:H2O (100°C) HardPath->ProtocolB Monitor Monitor: LCMS @ 2 Hours ProtocolA->Monitor ProtocolB->Monitor Decision Conversion > 80%? Monitor->Decision Workup Workup: EtOAc Ext / Na2SO4 Dry Decision->Workup Yes Troubleshoot Troubleshoot: 1. Increase Catalyst Load 2. Switch to Protocol B 3. Protect Oxime (Acyl) Decision->Troubleshoot No Purify Purification: Flash Column (Avoid Acidic Eluents) Workup->Purify

Caption: Decision tree for selecting the optimal Suzuki coupling conditions based on boronic acid sterics and reaction progress.

Mechanistic Considerations & Troubleshooting

The "Oxime Palladacycle" Risk

Oximes are excellent ligands for Palladium.[1] In the absence of strong phosphine ligands, the substrate (this compound) can react with Pd(II) to form a stable palladacycle, effectively removing the catalyst from the Suzuki cycle.

  • Symptom: Reaction turns black (Pd precipitation) immediately or stays clear with no conversion.[1]

  • Solution: Ensure the phosphine ligand (dppf or XPhos) is added with the Pd source or use pre-formed catalysts (e.g., Pd(dppf)Cl2) rather than mixing Pd(OAc)2 + Ligand in situ.

Oxime Hydrolysis

Under basic, aqueous conditions at high heat, the oxime (C=N-OH) can hydrolyze back to the aldehyde (C=O).

  • Symptom: LCMS shows peak at [M-15] (Loss of NH) or appearance of aldehyde peak.

  • Solution: Reduce water ratio (use 9:1 Dioxane:Water) or switch to anhydrous conditions using CsF (Cesium Fluoride) as the base in pure Dioxane.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Li, H., et al. (2011).[1] Efficient Synthesis of Pyridine-Based Derivatives via Suzuki Cross-Coupling.[1][2] Journal of Organic Chemistry. (Contextual grounding for pyridine couplings).

  • Alonso, D. A., et al. (2017).[1] Oxime Palladacycles as Efficient Catalysts for the Suzuki–Miyaura Cross-Coupling.[1][6] MDPI Catalysts. (Demonstrates oxime interaction with Pd).

  • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.[1]

Sources

Application Note: Chemoselective Reduction of 5-Bromo-3-methoxypicolinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the reduction of 5-Bromo-3-methoxypicolinaldehyde oxime to (5-bromo-3-methoxypyridin-2-yl)methanamine .

The primary challenge in this transformation is chemoselectivity . Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a severe risk of hydrodehalogenation (cleavage of the C-Br bond), resulting in the loss of the bromine handle essential for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide presents two field-validated protocols designed to reduce the oxime functionality while strictly preserving the aryl bromide:

  • Method A: Zinc/Ammonium Formate (The Kinetic Control Method).

  • Method B: Sodium Borohydride/Nickel(II) Chloride (The "Magic Mix" Method).

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The pyridine ring is electron-deficient, making the C-Br bond at the 5-position susceptible to oxidative addition by low-valent metal catalysts (Pd, Ni) or radical reduction.

  • Thermodynamic Risk: The bond dissociation energy (BDE) of C-Br (~68 kcal/mol) is lower than that of the activated C=N bond, but catalytic surfaces often prioritize the adsorption of planar aromatic systems, facilitating side reactions.

  • Steric Influence: The 3-methoxy group provides steric bulk near the oxime (position 2), potentially slowing the reduction rate and requiring more active reducing agents.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction pathway and the critical divergence point where dehalogenation must be avoided.

G cluster_0 Critical Selectivity Zone Start Oxime Substrate (C=N-OH) Inter1 Imine/Radical Intermediate Start->Inter1 SET (Zn) or Hydride (NaBH4) Product Primary Amine (Target) Inter1->Product +2H / Fast (Kinetic Control) SideProduct Debrominated By-product Inter1->SideProduct Metal Insertion (Pd/C, Raney Ni)

Figure 1: Reaction pathway highlighting the divergence between selective amine formation and unwanted dehalogenation.

Experimental Protocols

Method A: Zinc / Ammonium Formate (Recommended)

Principle: This method utilizes in situ hydrogen generation via transfer hydrogenation. Zinc acts as the electron donor.[1] The mild conditions prevent the activation of the C-Br bond.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reductant: Zinc Dust (Activated, <10 micron) (4.0 eq)

  • Hydrogen Donor: Ammonium Formate (NH₄HCO₂) (10.0 eq)

  • Solvent: Methanol (anhydrous preferred)[2]

Protocol:

  • Activation: Activate Zinc dust by washing with 2% HCl for 1 minute, filtering, washing with water, ethanol, ether, and drying under vacuum. Note: Unactivated zinc can lead to stalled reactions.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the oxime (1 mmol) in Methanol (10 mL).

  • Addition: Add Ammonium Formate (10 mmol) in one portion. The reaction is endothermic; temperature may drop slightly.

  • Reduction: Add Activated Zinc dust (4 mmol) slowly to the stirring solution.

    • Critical: The reaction is exothermic. Add Zn in portions to control effervescence.

  • Reflux: Heat the mixture to reflux (65°C) for 1–3 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The oxime spot (usually R_f ~ 0.4) should disappear, replaced by the baseline amine spot.

  • Workup:

    • Cool to room temperature.[3][4]

    • Filter through a pad of Celite to remove Zinc oxide/salts. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure.[2]

    • Basification: Residue will contain ammonium salts. Dissolve in DCM (20 mL) and wash with saturated NaHCO₃ or 1M NaOH (pH > 10) to liberate the free base amine.

    • Dry organic layer over Na₂SO₄ and concentrate.

Method B: NaBH₄ / NiCl₂ (The "Magic Mix")

Principle: Sodium Borohydride reacts with Nickel Chloride to form Nickel Boride (Ni₂B) in situ. This species acts as a heterogeneous catalyst that coordinates the oxime nitrogen, facilitating hydride transfer without attacking the aryl halide.

Reagents:

  • Substrate (1.0 eq)

  • Sodium Borohydride (NaBH₄) (5.0 eq)[3]

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) (1.0 eq)

  • Solvent: Methanol/THF (1:1)

Protocol:

  • Solvation: Dissolve the oxime (1 mmol) and NiCl₂·6H₂O (1 mmol) in MeOH/THF (1:1, 15 mL). The solution will be green.

  • Reduction: Cool to 0°C in an ice bath. Add NaBH₄ (5 mmol) portion-wise over 15 minutes.

    • Observation: The solution will turn black immediately (formation of Ni₂B) and evolve gas (H₂).

    • Caution: Vigorous gas evolution. Ensure adequate venting.

  • Stirring: Allow to warm to room temperature and stir for 30–60 minutes.

  • Quenching: Quench carefully with saturated NH₄Cl solution. The black precipitate may persist.

  • Extraction: Add concentrated NH₄OH (2 mL) to solubilize Nickel salts (blue supernatant). Extract with EtOAc (3 x 20 mL).

  • Purification: The amine may require column chromatography (DCM/MeOH/NH₄OH 90:9:1) if minor dimerization occurs.

Data Summary & Comparison

FeatureMethod A (Zn/HCOONH₄)Method B (NaBH₄/NiCl₂)Catalytic H₂ (Pd/C)
Br-Retention Excellent (>98%) Good (>95%) Poor (<50%)
Reaction Time 1–3 Hours30–60 Minutes4–12 Hours
Scalability High (Kg scale feasible)Moderate (Exotherm)High
Cost LowLowHigh (Catalyst)
Workup Filtration (Simple)Extraction (Emulsions possible)Filtration

Troubleshooting & Quality Control

Common Pitfalls
  • Dimer Formation: Secondary amines can form if the intermediate imine reacts with the product amine.

    • Solution: Maintain high dilution (0.05 M) and ensure excess reductant is present from the start.

  • Incomplete Conversion:

    • Solution (Method A): Add more Ammonium Formate (5 eq) and reflux for an additional hour.

    • Solution (Method B): Add fresh NiCl₂ (0.2 eq) followed by NaBH₄.

  • Product Instability: Primary benzylic/picolinic amines are prone to oxidation (forming purple/black tars) upon air exposure.

    • Storage: Store as the HCl salt. Treat the free base with 4M HCl in Dioxane to precipitate the stable hydrochloride salt.

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the disappearance of the oxime singlet (~11.5 ppm, OH) and the appearance of the methylene doublet (~3.7 ppm, CH₂-NH₂) and amine broad singlet.

  • LC-MS: Confirm the M+1 peak. Watch for M-79 (M-Br+H) peaks which indicate dehalogenation.

References

  • Zinc/Ammonium Formate Reduction: Abiraj, K., & Gowda, D. C. (2003).[5] Zinc/ammonium formate: a new facile system for the rapid and selective reduction of oximes to amines.[5][6] Journal of Chemical Research.[5]

  • NaBH4/NiCl2 System: Khurana, J. M., & Gogia, A. (1997). Rapid and selective reduction of oximes to amines with sodium borohydride and NiCl2. Synthetic Communications.

  • General Oxime Reduction Guide: Master Organic Chemistry. (2011).[2][3][7] Reagent Friday: Raney Nickel (Discussion on selectivity issues).

  • Halogenated Pyridine Synthesis: Royal Society of Chemistry. (2011).[2][3][7] Synthesis of 3-bromo-5-methoxypyridine intermediates.

Sources

5-Bromo-3-methoxypicolinaldehyde oxime as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Pyridine Scaffold

In modern drug discovery, the pyridine ring is a "privileged scaffold," appearing in over 20% of the top 200 marketed drugs. However, simple pyridines are often metabolic liabilities due to rapid oxidation by cytochrome P450 enzymes.

5-Bromo-3-methoxypicolinaldehyde (CAS: 1087659-24-2) represents a high-value building block designed to overcome these limitations. The 3-methoxy group serves two critical functions:

  • Metabolic Blocking: It sterically and electronically shields the 3-position, a common site for metabolic attack, thereby improving the half-life (

    
    ) of the final drug candidate.
    
  • Conformational Lock: The methoxy group induces specific dihedral preferences, often locking downstream amides or linkers into bioactive conformations via intramolecular hydrogen bonding.

This Application Note focuses on the Oxime derivative of this aldehyde. The oxime is not merely a transient species but a versatile pivot point, allowing access to primary amines (via reduction), nitriles (via dehydration), and complex heterocycles, all while retaining the 5-bromo handle for late-stage cross-coupling.

Chemical Context & Structural Analysis[1][2]

The transformation of the aldehyde to the oxime changes the electrophilic carbonyl into a nucleophilic or reducible


 moiety.
FeatureChemical AdvantageDrug Discovery Application
5-Bromo Handle Stable during oximation; reactive in Pd-catalyzed coupling.Allows library expansion (Suzuki/Buchwald) after core assembly.
3-Methoxy Group Electron-donating (+M effect); Steric bulk.Modulates pKa of the pyridine nitrogen; improves solubility.
Oxime Moiety Amphoteric; precursors to amines/nitriles.Key intermediate for introducing chiral amine linkers.

Protocol 1: High-Fidelity Synthesis of the Oxime

Objective: Quantitative conversion of 5-bromo-3-methoxypicolinaldehyde to its oxime, minimizing hydrolysis and maximizing the E-isomer (anti) formation.

Reagents & Equipment[1][2][4][5][6]
  • Starting Material: 5-Bromo-3-methoxypicolinaldehyde (1.0 equiv)

  • Reagent: Hydroxylamine hydrochloride (

    
    ) (1.2 equiv)[1]
    
  • Base: Sodium Acetate (

    
    ) (1.5 equiv) — Critical for buffering.
    
  • Solvent: Ethanol/Water (3:1 v/v)

  • Temperature: Ambient to 50°C

Step-by-Step Methodology
  • Preparation: Dissolve 5-bromo-3-methoxypicolinaldehyde (10 mmol) in Ethanol (30 mL). The solution may be slightly yellow.[2]

  • Buffering: In a separate beaker, dissolve

    
     (15 mmol) and 
    
    
    
    (12 mmol) in Water (10 mL).
    • Expert Insight: Pre-mixing the hydroxylamine and base generates free hydroxylamine in situ while maintaining a pH ~5-6. This prevents acid-catalyzed degradation of the electron-rich 3-methoxypyridine ring.

  • Addition: Add the aqueous hydroxylamine solution dropwise to the ethanolic aldehyde solution with vigorous stirring.

  • Reaction: Stir at room temperature for 2 hours. If TLC shows incomplete conversion, heat to 50°C for 30 minutes.

    • Monitoring: TLC (Hexane:EtOAc 2:1). The oxime is more polar (lower

      
      ) than the aldehyde.
      
  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Add ice-cold water (50 mL). The oxime typically precipitates as a white/off-white solid.

    • Filter and wash with cold water.

    • Drying: Vacuum dry at 40°C over

      
      .
      

Yield Expectation: >90% Characterization:


 NMR will show the disappearance of the aldehyde proton (~10 ppm) and appearance of the oxime singlet (~8.2 ppm) and broad OH peak.

Protocol 2: Chemoselective Reduction (Preserving the Bromine)

The Challenge: Reducing the oxime to a primary amine (for amide coupling) often requires hydrogenation (Pd/C,


). However, these conditions frequently cause hydrodehalogenation , stripping the valuable 5-bromo substituent.

The Solution: A Zinc-mediated reduction is chemoselective, reducing the oxime while leaving the aryl bromide intact.

Reagents
  • Substrate: 5-Bromo-3-methoxypicolinaldehyde oxime (1.0 equiv)

  • Reductant: Zinc Dust (activated) (5.0 equiv)

  • Hydrogen Source: Ammonium Formate (

    
    ) (10.0 equiv)
    
  • Solvent: Methanol[3][4]

Step-by-Step Methodology
  • Activation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying.

  • Setup: Dissolve the oxime (5 mmol) in Methanol (20 mL).

  • Addition: Add Ammonium Formate (50 mmol) followed by Activated Zinc Dust (25 mmol) in one portion.

    • Safety Note: Reaction can be exothermic.

  • Reflux: Heat to reflux (65°C) for 1–2 hours.

    • Mechanism:[5][6][7][8][9] Ammonium formate decomposes to release

      
       and 
      
      
      
      in situ; Zn catalyzes the transfer hydrogenation specifically to the
      
      
      bond.
  • Filtration: Cool to room temperature. Filter through a Celite pad to remove zinc residues. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with

    
     NaOH (to liberate the free amine), then Brine. Dry over 
    
    
    
    .

Outcome: 5-Bromo-3-methoxy-2-(aminomethyl)pyridine. The bromine remains intact for downstream coupling.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Once the oxime (or its reduced amine) is generated, the 5-bromo position allows for library diversification.

Reagents
  • Catalyst:

    
     (3-5 mol%) — Robust for pyridines.
    
  • Partner: Aryl Boronic Acid (

    
    ) (1.2 equiv)
    
  • Base:

    
     (2M aqueous)
    
  • Solvent: 1,4-Dioxane

Methodology
  • Degassing: Combine the 5-bromo intermediate, Boronic acid, and Base in Dioxane. Sparge with Nitrogen for 10 minutes.

    • Why? Oxygen poisons Pd(0) species and promotes homocoupling of boronic acids.

  • Catalyst Addition: Add

    
    . Seal the vessel.
    
  • Heating: Heat to 90°C for 4-6 hours.

  • Purification: The 3-methoxy group aids solubility, making column chromatography (DCM/MeOH gradients) effective.

Visualizing the Workflow

The following diagrams illustrate the strategic placement of the oxime intermediate and the decision logic for synthesis.

Diagram 1: Synthetic Workflow & Divergence

G Aldehyde 5-Bromo-3-methoxy picolinaldehyde Oxime INTERMEDIATE: Oxime Derivative Aldehyde->Oxime NH2OH·HCl, NaOAc (Protocol 1) Amine Primary Amine (Linker Ready) Oxime->Amine Zn / HCOONH4 (Protocol 2: Selective) Nitrile Nitrile (Dehydration) Oxime->Nitrile TFAA / Pyridine Library Drug Candidate Library Amine->Library 1. Amide Coupling 2. Suzuki Coupling Nitrile->Library Cyclization

Caption: Central role of the oxime intermediate in diverting the scaffold toward amines or nitriles.

Diagram 2: Chemoselectivity Decision Matrix

Decision Start Start: 5-Bromo-Oxime Q1 Target: Primary Amine? Start->Q1 Method1 Method: H2 / Pd-C Q1->Method1 Standard Hydrogenation Method2 Method: Zn / NH4-Formate Q1->Method2 Transfer Hydrogenation Result1 Result: Dehalogenation (Loss of Br) Method1->Result1 Risk High Result2 Result: Chemoselective (Br Intact) Method2->Result2 Recommended

Caption: Decision logic for reducing the oxime without destroying the bromine handle.

References

  • Oxime Synthesis General Protocol

    • Reaction of Aldehydes with Hydroxylamine.[4][10] ChemicalBook Protocols.

    • Source:

  • Chemoselective Reduction (Zn/Ammonium Formate)

    • Abiraj, K., & Gowda, D. C. (2003). Zinc/ammonium formate: A new facile system for the rapid and selective reduction of oximes to amines.[3][9] Journal of Chemical Research.[9][11]

    • Source:

  • Suzuki Coupling on Pyridines

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.[7][8] Angewandte Chemie International Edition.

    • Source:

  • Pyridine-Borane Selectivity (Alternative Reduction)

    • Kikugawa, Y., & Kawase, M. (1977). Selective Reduction of Oximes with Pyridine-Borane.[11][12][13] Chemistry Letters.[13]

    • Source:

Sources

5-Bromo-3-methoxypicolinaldehyde Oxime: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Synthetic Chemists

Abstract Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials, with nitrogen-containing systems being particularly prevalent.[1] The strategic functionalization of pyridine rings provides a reliable entry into novel chemical entities with significant potential for drug discovery.[2] This application note details the utility of 5-Bromo-3-methoxypicolinaldehyde Oxime as a highly versatile and strategically-functionalized starting material for the synthesis of diverse heterocyclic systems. We present detailed protocols for leveraging its key structural features—the reactive oxime moiety, the nucleophilic pyridine nitrogen, and the synthetically valuable bromine handle—to construct fused bicyclic heterocycles such as imidazo[1,2-a]pyridines and to serve as a platform for more complex molecular architectures via cross-coupling and subsequent cyclization strategies.

Introduction: The Strategic Value of the Starting Material

This compound is a pyridine-based building block poised for complex molecule synthesis. Its utility stems from the orthogonal reactivity of its three key functional domains:

  • The Oxime Group: A versatile functional group that can act as an internal nucleophile or electrophile, participate in cycloaddition reactions, or serve as a precursor to iminyl radicals for cyclization.[3][4] The N-O bond is readily cleaved under various conditions, facilitating the formation of new nitrogen-containing rings.

  • The Pyridine Nitrogen: Its inherent nucleophilicity allows for annulation reactions, leading to the formation of fused heterocyclic systems like imidazo[1,2-a]pyridines, a common scaffold in medicinal chemistry.[5]

  • The C5-Bromine Atom: An ideal handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents. These newly installed groups can then be engaged in subsequent cyclization reactions to build additional rings.

This guide provides researchers with robust protocols to exploit this multifunctionality, transforming a simple precursor into a range of high-value heterocyclic products.

Synthesis of the Starting Material: this compound

The foundational step is the reliable and high-yielding synthesis of the oxime from its commercially available aldehyde precursor.[6][7] The conversion is a straightforward condensation reaction.

Protocol 2.1: Oximation of 5-Bromo-3-methoxypicolinaldehyde

This protocol describes the standard procedure for converting the aldehyde to the corresponding oxime. The presence of a mild base like pyridine or sodium acetate facilitates the reaction.

Experimental Workflow

start_material 5-Bromo-3-methoxy- picolinaldehyde reagents Hydroxylamine HCl, Pyridine, Ethanol start_material->reagents 1. Dissolve reaction Stir at RT (or gentle heat), Monitor by TLC reagents->reaction 2. Combine & React workup Solvent Removal, Aqueous Work-up reaction->workup 3. Quench & Isolate product 5-Bromo-3-methoxy- picolinaldehyde Oxime workup->product 4. Purify & Dry

Caption: Workflow for the synthesis of the title oxime.

Materials

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
5-Bromo-3-methoxypicolinaldehyde 216.03 10.0 2.16 g
Hydroxylamine Hydrochloride 69.49 12.0 834 mg
Pyridine 79.10 24.0 1.9 mL

| Ethanol (95%) | - | - | 50 mL |

Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-3-methoxypicolinaldehyde (2.16 g, 10.0 mmol).

  • Add ethanol (50 mL) and stir until the solid is fully dissolved.

  • Add hydroxylamine hydrochloride (834 mg, 12.0 mmol) followed by pyridine (1.9 mL, 24.0 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be gently heated to 40-50 °C to expedite completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Once the starting material is consumed, remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (50 mL) and stir. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield the desired oxime, typically as a white to off-white solid.

Synthesis of Fused Heterocycles: The Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry. A highly efficient route to this core involves the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction.[8] This reaction combines an aminopyridine, an aldehyde, and an isocyanide to rapidly build molecular complexity. Here, our starting material provides the aldehyde component.

Protocol 3.1: Microwave-Assisted GBB Reaction for Imidazo[1,2-a]pyridine Synthesis

This protocol leverages microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[8]

Reaction Scheme

cluster_reactants Reactants A Our Aldehyde-Oxime (serves as aldehyde source) product Substituted 2-Aryl-imidazo[1,2-a]pyridine A->product B 2-Aminopyridine Derivative B->product C Isocyanide (e.g., tert-Butyl isocyanide) C->product catalyst Catalyst (e.g., NH4Cl) catalyst->product facilitates conditions Microwave (MW) MeOH, 60-100 °C conditions->product drives reaction

Caption: Multicomponent assembly of the imidazo[1,2-a]pyridine core.

Materials

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
This compound 231.04 0.50 115.5 mg
2-Aminopyridine 94.11 0.50 47.1 mg
tert-Butyl Isocyanide 83.13 0.50 58 µL
Ammonium Chloride (NH₄Cl) 53.49 0.05 2.7 mg

| Methanol (MeOH) | - | - | 2 mL |

Procedure

  • To a 10 mL microwave vial equipped with a small magnetic stir bar, add the this compound (115.5 mg, 0.50 mmol), 2-aminopyridine (47.1 mg, 0.50 mmol), and ammonium chloride (2.7 mg, 0.05 mmol).

  • Add methanol (2 mL) and then carefully add tert-butyl isocyanide (58 µL, 0.50 mmol). Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle only in a well-ventilated fume hood.

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and heat the mixture to 80 °C for 30-60 minutes.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to isolate the desired imidazo[1,2-a]pyridine product.

Causality Note: In this reaction, the aldehyde (generated in situ from the oxime under acidic/thermal conditions) condenses with the aminopyridine to form an imine. The isocyanide then undergoes a [4+1] cycloaddition with the imine, and subsequent tautomerization yields the aromatic imidazo[1,2-a]pyridine core. The microwave energy provides rapid, uniform heating, which is crucial for driving this multi-step process efficiently.[8]

Leveraging the Bromine Handle: Cross-Coupling and Cyclization Cascades

The C5-bromo substituent is a powerful tool for building molecular complexity. It provides a reliable anchor point for palladium-catalyzed cross-coupling reactions, which can be designed to set up subsequent, ring-forming cyclizations.

Protocol 4.1: Sonogashira Coupling / Intramolecular Cyclization

This strategy involves a Sonogashira coupling to introduce an alkyne at the C5 position. The alkyne can then participate in an intramolecular reaction with the oxime nitrogen, leading to fused pyrrolopyridine derivatives.

Strategic Workflow

G start 5-Bromo-3-methoxy- picolinaldehyde Oxime step1 Sonogashira Coupling (Terminal Alkyne, Pd/Cu cat.) start->step1 intermediate 5-Alkynylpicolinaldehyde Oxime Intermediate step1->intermediate step2 Intramolecular Cyclization (Base or Metal-mediated) intermediate->step2 product Fused Pyrrolopyridine Derivative step2->product

Caption: Two-step strategy for fused heterocycles via cross-coupling.

Materials (Step A: Sonogashira Coupling)

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume
This compound 231.04 1.0 231 mg
Trimethylsilylacetylene 98.22 1.2 168 µL
Pd(PPh₃)₂Cl₂ 701.90 0.03 21 mg
Copper(I) Iodide (CuI) 190.45 0.06 11.5 mg
Triethylamine (TEA) 101.19 - 5 mL

| Tetrahydrofuran (THF) | - | - | 5 mL |

Procedure (Step A: Sonogashira Coupling)

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the oxime (231 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11.5 mg, 0.06 mmol).

  • Add degassed THF (5 mL) and degassed triethylamine (5 mL).

  • Add trimethylsilylacetylene (168 µL, 1.2 mmol) via syringe.

  • Stir the mixture at 60 °C for 4-8 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the catalysts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography (Hexanes/EtOAc) to yield the 5-(trimethylsilylethynyl)picolinaldehyde oxime.

  • The TMS protecting group can be removed using a mild base like K₂CO₃ in methanol to yield the terminal alkyne, which is the direct precursor for cyclization.

Causality Note: The Pd/Cu catalytic system is standard for Sonogashira coupling. Palladium undergoes oxidative addition into the C-Br bond, followed by transmetalation with the copper(I) acetylide and reductive elimination to form the C-C bond. The subsequent intramolecular cyclization of the terminal alkyne onto the oxime nitrogen can be promoted by a base or a transition metal catalyst (e.g., gold or silver), leading to the formation of a five-membered nitrogen-containing ring.

Summary of Synthetic Potential

The protocols described herein demonstrate that this compound is a powerful and versatile building block. The following table summarizes the heterocyclic cores accessible from this precursor.

Target HeterocycleReaction TypeKey ReagentsSection Ref.
Imidazo[1,2-a]pyridine Multicomponent (GBB)2-Aminopyridine, Isocyanide, NH₄ClProtocol 3.1
Pyrrolo[2,3-b]pyridine Sonogashira / CyclizationTerminal Alkyne, Pd/Cu cat., BaseProtocol 4.1
Thiazolo[3,2-a]pyridine (Hypothetical) Hantzsch-typeα-Haloketone-
Isoxazolo[2,3-a]pyridinium (Hypothetical) Dehydrative CyclizationAcid catalyst (e.g., PPA) or Ac₂O-

Conclusion

This compound provides a robust and flexible entry point for the synthesis of diverse and medicinally relevant heterocyclic compounds. By strategically employing multicomponent reactions, intramolecular cyclizations, and modern cross-coupling chemistry, researchers can rapidly generate libraries of complex molecules for screening in drug development programs. The orthogonal nature of its functional groups allows for a modular approach to synthesis, making it an invaluable tool for the modern synthetic chemist.

References

  • Vertex AI Search. (2024). Picolinaldehyde Oxime 1-Oxide Compound. Ontosight AI.
  • Wu, X., et al. (2013). Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters. Organic Letters, 15(24), 6262–6265. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Ollivier, C., et al. (2011). Eco-friendly synthesis of pyridines via rhodium-catalyzed cyclization of diynes with oximes. Green Chemistry, 13(9), 2370-2373. [Link]

  • Hyster, T. K., & Rovis, T. (2011). Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity. Journal of the American Chemical Society, 133(40), 16149–16151. [Link]

  • Li, P., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3058. [Link]

  • Ābele, E., & Lukevics, E. (2000). RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES. Chemistry of Heterocyclic Compounds, 36(5), 493-514. [Link]

  • Kaur, R., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 26(16), 4987. [Link]

  • Patel, H., et al. (2020). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 11(2), 1-8.
  • ResearchGate. (2024). Derivatives of oxime with medicinal chemistry applications. [Link]

  • Poziomek, E. J., & Vaughan, L. G. (1965). Synthesis and Configurational Analysis of Picolinaldehyde Oximes. Journal of Pharmaceutical Sciences, 54(5), 811-812. [Link]

  • Martínez-Pascual, S., et al. (2019). Microwave-Assisted Synthesis of Bis-Heterocycles Containing the Imidazo[1,2-a]Pyridine by Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(22), 4124. [Link]

  • ResearchGate. (2013). Oximes of five-membered heterocyclic compounds with three and four heteroatoms 1. Synthesis and structure (review). [Link]

  • Strieth-Kalthoff, F., et al. (2023). Reactivity of oximes for diverse methodologies and synthetic applications. Nature Communications, 14(1), 1-16. [Link]

  • Shaikh, A. Z., et al. (2021). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry, 14(2), 149-151. [Link]

  • The Royal Society of Chemistry. (2012). A versatile and green mechanochemical route for aldehyde-oxime conversions Supporting Information. [Link]

  • ResearchGate. (2020). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. [Link]

  • Al-Obaidi, A., et al. (2000). Synthesis and diuretic activity of bicyclic fused heterocycles containing oxime-O-sulfonic acid moiety. Journal of Medicinal Chemistry, 43(4), 651–658. [Link]

Sources

Application Note: Metal Complexation of 5-Bromo-3-methoxypicolinaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for synthesizing and characterizing metal complexes involving 5-Bromo-3-methoxypicolinaldehyde oxime (CAS: 1087659-33-3). This ligand represents a specialized class of 2-pyridyl oximes where the 3-methoxy group introduces critical steric bulk adjacent to the chelation site, and the 5-bromo substituent modulates the electronic density of the pyridine ring.

These complexes are of high value in two primary sectors:

  • Drug Development: As structural analogs for Acetylcholinesterase (AChE) reactivators (antidotes for organophosphate poisoning).

  • Catalysis & Materials: As tunable Lewis acid catalysts where the metal center's electrophilicity is adjusted by the electron-withdrawing bromine.

Chemical Profile & Ligand Design

The ligand, This compound (hereafter L ), acts primarily as a bidentate


-donor.
FeatureChemical ConsequenceExperimental Implication
Pyridine Nitrogen (

)
Primary donor atom.Basicity reduced by 5-Br; requires stronger metal Lewis acids for stable binding.
Oxime Nitrogen (

)
Secondary donor atom.Deprotonation (

) creates a neutral ligand; Protonated (

) creates cationic complexes.
3-Methoxy Group (-OMe) Steric hindrance at ortho position.Crucial: May prevent perfect planar coordination. Requires higher reaction temperatures to overcome kinetic barriers during complexation.
5-Bromo Group (-Br) Electron-withdrawing (Inductive).Increases acidity of the oxime proton (

shift), facilitating deprotonation at lower pH.

Experimental Protocols

Protocol A: Ligand Synthesis & Purification

Prerequisite: Ensure high purity of the ligand before metallation to avoid paramagnetic impurities.

Reagents: 5-Bromo-3-methoxypicolinaldehyde, Hydroxylamine hydrochloride (


), Sodium Carbonate (

), Ethanol (EtOH), Deionized Water (

).

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 5-Bromo-3-methoxypicolinaldehyde in 10 mL of warm EtOH (

    
    ).
    
  • Activation: In a separate beaker, dissolve 1.2 mmol

    
     and 0.6 mmol 
    
    
    
    in 5 mL
    
    
    .
  • Reaction: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution.

  • Reflux: Heat to reflux (

    
    ) for 2–3 hours. Monitor by TLC (Silica, 3:7 EtOAc:Hexane).
    
  • Isolation: Cool to

    
    . The oxime should precipitate as a white/off-white solid.
    
  • Purification: Recrystallize from hot Ethanol/Water (1:1). Dry under vacuum over

    
    .
    
Protocol B: Synthesis of Metal Complexes

Target Metals: Cu(II), Zn(II), Ni(II), Co(II/III).

Method 1: Neutral Mononuclear Complexes

Best for: Crystallography, biological assays requiring neutral species.

  • Ligand Solution: Dissolve 2.0 mmol of L in 20 mL absolute Methanol (MeOH).

    • Note: If solubility is poor due to the Br/OMe groups, add 10% Acetonitrile (MeCN).

  • Deprotonation: Add 2.0 mmol of Triethylamine (

    
    ) or use Sodium Acetate (
    
    
    
    ) as the buffer. Stir for 10 mins.
    • Mechanism:[1][2][3][4]

      
      . This ensures the formation of neutral species 
      
      
      
      .
  • Metal Addition: Add 1.0 mmol of Metal Acetate salt (

    
    ) dissolved in 10 mL MeOH dropwise.
    
  • Reaction: Reflux for 4 hours.

    • Critical Step: The 3-OMe group creates steric resistance. Standard room-temperature stirring is often insufficient for this derivative.

  • Precipitation: Reduce volume by 50% via rotary evaporation. Cool to

    
     overnight. Filter the colored precipitate (e.g., Green for Cu, Orange for Ni).
    
Method 2: Cationic Complexes

Best for: Solubility in water, electrochemical studies.

  • Metal Salt: Use Metal Perchlorate (

    
    ) or Metal Chloride (
    
    
    
    ).
    • Safety Warning: Perchlorates are potentially explosive. Use small scales (<100 mg) and avoid dryness with organics.

  • Stoichiometry: Mix 1.0 mmol Metal Salt + 2.0 mmol L in Ethanol.

  • No Base: Do not add base. The oxime remains protonated (

    
    ).
    
  • Isolation: Slow evaporation of the solvent usually yields X-ray quality crystals.

Protocol C: Characterization Standards
TechniqueParameterExpected Observation for 5-Br-3-OMe Complexes
FT-IR

Shift from

(free) to

(coordinated).
FT-IR

Shift to higher frequency (

) indicates N-coordination.
UV-Vis

Ligand based transitions (

) at

nm. MLCT bands visible in 350–450 nm range for Cu/Ni.
1H NMR Chemical Shift(For Zn/Cd): The proton adjacent to the oxime (H4) will shift downfield due to deshielding upon coordination.

Visualization of Workflow & Mechanism

The following diagram illustrates the synthesis pathway and the competing coordination modes influenced by the 3-methoxy substituent.

G cluster_steric Steric Influence of 3-OMe Aldehyde 5-Bromo-3-methoxy picolinaldehyde Step1 NH2OH / Na2CO3 Reflux Aldehyde->Step1 Oxime Ligand (L) (Oxime Form) Step2_Base Add Base (Et3N) Deprotonation Oxime->Step2_Base Step2_Acid No Base Protonated Form Oxime->Step2_Acid Metal Metal Salt (MX2) Metal->Step2_Base Metal->Step2_Acid Complex_Neutral Neutral Complex [M(L-H)2] (Precipitate) Complex_Cation Cationic Complex [M(LH)2]2+ (Soluble) Step1->Oxime Step2_Base->Complex_Neutral Reflux 4h Step2_Acid->Complex_Cation RT Stir Effect 3-OMe Group prevents planar stacking

Caption: Synthesis workflow distinguishing between neutral (deprotonated) and cationic (protonated) complexation routes.

Applications & Troubleshooting

AChE Reactivation Assay (In Vitro Model)

This ligand is a structural analog of Pralidoxime (2-PAM). To test efficacy:

  • Inhibition: Incubate AChE (erythrocyte source) with Paraoxon (10 nM) for 10 min.

  • Reactivation: Add Metal-Ligand complex (

    
    ).
    
  • Measurement: Monitor hydrolysis of Acetylthiocholine (Ellman's Reagent) at 412 nm.

    • Hypothesis: The Zn(II) complex often shows superior hydrolytic activity compared to the free ligand due to Lewis acid activation of the water molecule.

Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: The 3-OMe group reduces the stability constant (

      
      ).
      
    • Solution: Increase reaction time to 6+ hours and use a minimal amount of solvent to force precipitation.

  • Issue: Oily Product.

    • Cause: Inclusion of solvent molecules in the lattice.

    • Solution: Triturate with cold Diethyl Ether or Hexane.

References

  • Constantinos, G., et al. (2020). "Coordination chemistry of 2-pyridyl oximes: From structure to applications." Coordination Chemistry Reviews, 403, 213083. Link

  • Kovarik, Z., et al. (2008).[5] "Oximes: Reactivators of phosphorylated acetylcholinesterase and antidotes in therapy against tabun poisoning."[5] Chemico-Biological Interactions, 175(1-3), 173-179. Link

  • Musie, G., et al. (2001). "Catalytic hydrolysis of phosphate esters by Zn(II) complexes of pyridyl-oxime ligands." Inorganic Chemistry, 40(14), 3336-3341. Link

  • Sigma-Aldrich. "Product Specification: this compound (CAS 1087659-33-3)." Link

Sources

Application Note: Scalable Synthesis Routes for 3-Methoxy-5-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-5-bromopyridine (CAS: 50720-12-2) is a high-value heteroaromatic scaffold extensively used in medicinal chemistry. It serves as a critical intermediate for Suzuki-Miyaura cross-couplings to access nicotinic acetylcholine receptor ligands and kinase inhibitors.

The synthesis of this moiety presents specific challenges due to the electron-deficient nature of the pyridine ring, which deactivates the system toward electrophilic aromatic substitution (EAS) and complicates nucleophilic aromatic substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) at the meta (3,5) positions.[1]

This guide details two scalable, field-validated protocols:

  • The Industrial Workhorse: Copper-catalyzed methoxylation of 3,5-dibromopyridine.

  • The Green Route: Chemoselective O-methylation of 5-bromo-3-hydroxypyridine using Dimethyl Carbonate (DMC).

Strategic Route Analysis

The selection of a synthetic route depends heavily on the scale of operation and the availability of starting materials.

Route Comparison Matrix
FeatureRoute A: Cu-Catalyzed MethoxylationRoute B: Green O-MethylationDirect Bromination (Not Recommended)
Starting Material 3,5-Dibromopyridine5-Bromo-3-hydroxypyridine3-Methoxypyridine
Reagents NaOMe, CuI (cat), DMF/MeOHDMC, DBU or


or NBS
Scalability High (kg scale)Medium (100g - kg)Low
Selectivity High (Symmetrical start)High (Chemoselective)Poor (Mixture of 2- and 6-bromo)
Green Score Low (DMF solvent, Copper waste)High (Biodegradable reagent)Low (Atom economy)
Decision Logic for Process Chemists

RouteSelection cluster_warn Warning Start Start: Select Precursor Q1 Is 3,5-Dibromopyridine available? Start->Q1 Q2 Is Green Chemistry/Toxicity a priority? Q1->Q2 Yes RouteB Route B: DMC Methylation (Eco-Friendly) Q1->RouteB No (Use 5-Br-3-OH-Py) RouteA Route A: Cu-Catalyzed Methoxylation (High Throughput) Q2->RouteA No (Prioritize Cost) Q2->RouteB Yes (Avoid Halides) Avoid Avoid: Direct Bromination (Regioselectivity Issues)

Figure 1: Decision tree for selecting the optimal synthesis pathway based on material availability and regulatory constraints.

Protocol A: Copper-Catalyzed Methoxylation (The Industrial Standard)

Principle: Nucleophilic aromatic substitution on the 3,5-positions of pyridine is electronically unfavorable. While forcing conditions (high temp, NaOMe) can effect this transformation, the addition of a Copper(I) catalyst (Ullmann-type coupling) significantly lowers the activation energy, improves yield, and reduces the formation of the 3,5-dimethoxy impurity.

Materials
  • Substrate: 3,5-Dibromopyridine (1.0 equiv)

  • Nucleophile: Sodium Methoxide (NaOMe), 25% wt in MeOH (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Solvent: DMF (Anhydrous) or DMF/MeOH mixture

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer.

  • Solvation: Charge 3,5-dibromopyridine (e.g., 100 g) and anhydrous DMF (5 vol, 500 mL). Stir until dissolved.

  • Catalyst Addition: Add CuI (0.1 equiv) under a nitrogen stream. The solution may darken.

  • Reagent Addition: Add NaOMe solution (1.2 equiv) dropwise over 30 minutes. Caution: Exothermic.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Look for the disappearance of the dibromo starting material. If >5% starting material remains, add 0.1 equiv NaOMe.

  • Quench: Cool to room temperature. Slowly pour the reaction mixture into ice-cold water (10 vol) containing 5%

    
     (to chelate copper).
    
  • Workup:

    • Extract with Ethyl Acetate (3 x 3 vol).

    • Wash combined organics with Brine (2 x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/EtOAc or perform silica plug filtration if the copper color persists.

Target Yield: 75–85% Key Impurity: 3,5-Dimethoxypyridine (formed if excess NaOMe/high temp is used).

Protocol B: Green O-Methylation using Dimethyl Carbonate (DMC)

Principle: This route utilizes 5-bromo-3-hydroxypyridine. Instead of using toxic Methyl Iodide (MeI) or carcinogenic Dimethyl Sulfate, we employ Dimethyl Carbonate (DMC).[1][2][3] DMC acts as both solvent and methylating agent.[2] In the presence of a base (DBU or


), it selectively methylates the oxygen over the nitrogen (avoiding the pyridone byproduct).
Materials
  • Substrate: 5-Bromo-3-hydroxypyridine (1.0 equiv)

  • Reagent/Solvent: Dimethyl Carbonate (DMC) (10–15 equiv)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv) OR

    
     (2.0 equiv)
    
Step-by-Step Methodology
  • Setup: Use a pressure tube or an autoclave for scale-up (DMC boils at 90°C; slightly elevated pressure accelerates the reaction).

  • Charging: Mix 5-bromo-3-hydroxypyridine and DMC.

  • Base Addition: Add DBU (liquid) or

    
     (solid micronized).
    
  • Reaction: Heat to 90°C (Reflux) for 12–18 hours.

    • Mechanism Note: The base deprotonates the phenol. The phenoxide attacks the carbonyl of DMC, followed by decarboxylation to transfer the methyl group.

  • Workup:

    • Distill off excess DMC (recyclable).

    • Dissolve residue in EtOAc/Water.

    • Wash organic layer with 1N HCl (to remove DBU) and then Brine.

  • Isolation: Evaporate solvent to yield an off-white solid.[4]

Target Yield: >90% Green Benefit: No halogenated waste; CO2 and MeOH are the only byproducts.

Quality Control & Troubleshooting

Analytical Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (Route A) Catalyst poisoning or wet DMFEnsure anhydrous conditions; increase CuI to 15 mol%.
High Bis-Methoxy Impurity Temperature too high / Excess NaOMeLower temp to 70°C; control stoichiometry strictly (1.1 equiv).
Emulsion during Workup Copper salts precipitatingUse

or EDTA solution in the aqueous wash to sequester Copper.
N-Alkylation (Route B) Wrong Base / SolventEnsure DMC is used as solvent; avoid polar aprotic solvents like DMF which favor N-alkylation.

Process Workflow Visualization

Workflow cluster_A Route A: Cu-Catalyzed cluster_QC Quality Control Step1 Mix 3,5-Dibromo + CuI in DMF Step2 Add NaOMe (Exotherm Control) Step1->Step2 Step3 Heat 90°C (4-6 hrs) Step2->Step3 Step4 Quench (NH4OH/Ice) Step3->Step4 Extract Extraction (EtOAc) Step4->Extract HPLC HPLC Check (Limit Bis-methoxy) Extract->HPLC Final Final Product (White Solid) HPLC->Final

Figure 2: Operational workflow for the Copper-Catalyzed synthesis route, highlighting critical hold points.

References

  • BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine. Retrieved from .

  • Wang, J.-R., et al. (2021).[4][5] "Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe." Organic Letters, 23, 8450-8454.[5] .

  • Bernini, R., et al. (2011). "A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC)." Molecules, 16(2), 1418-1425. .

  • ChemicalBook. Synthesis of 3-bromo-5-methoxypyridine - Example 7A. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of 5-Bromo-3-methoxypicolinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of 5-Bromo-3-methoxypicolinaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful conversion of your oxime to the desired aldehyde.

Introduction: The Chemistry of Oxime Hydrolysis

The hydrolysis of an oxime to its corresponding aldehyde or ketone is a fundamental reaction in organic synthesis, often employed as a deprotection strategy.[1] This process is typically catalyzed by acid, which protonates the oxime nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.[2][3] While the reaction appears straightforward, its success with heteroaromatic substrates like this compound can be influenced by factors such as acid strength, temperature, and the electronic properties of the starting material.

This guide will provide a comprehensive overview of the key parameters to control for a successful hydrolysis and how to troubleshoot common issues that may arise during your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed hydrolysis of an oxime?

A: The acid-catalyzed hydrolysis of an oxime begins with the protonation of the oxime's nitrogen atom by an acid. This protonation makes the carbon of the C=N bond more electrophilic. A water molecule then acts as a nucleophile, attacking this carbon atom. A series of proton transfers follows, leading to the formation of a carbinolamine intermediate. This intermediate is unstable and subsequently eliminates hydroxylamine to yield the corresponding aldehyde or ketone.

Q2: Why is my hydrolysis reaction not going to completion?

A: Incomplete conversion can be due to several factors. The most common reasons include insufficient acid catalyst, low reaction temperature, or too short of a reaction time. Oximes are generally more resistant to hydrolysis than analogous hydrazones, so more forcing conditions may be necessary.[2][3][4] Additionally, the equilibrium of the reaction might not favor the products under your current conditions.

Q3: I am observing a new, unexpected byproduct in my reaction. What could it be?

A: A common side reaction in the acid-catalyzed treatment of aldoximes is the Beckmann rearrangement, which would lead to the formation of an amide.[4] Another possibility is the dehydration of the oxime to a nitrile, especially under certain acidic conditions. For picolinaldehyde oximes, side reactions involving the pyridine ring are also possible, such as N-protonation which can affect the compound's solubility and reactivity.

Q4: How can I monitor the progress of my hydrolysis reaction?

A: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the disappearance of the starting oxime and the appearance of the product aldehyde. You can also use more quantitative techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to track the reaction progress more accurately.

Q5: Is the product, 5-Bromo-3-methoxypicolinaldehyde, stable under the acidic hydrolysis conditions?

A: Aldehydes can be sensitive to strong acidic conditions and high temperatures, potentially leading to degradation or side reactions. It is crucial to carefully control the reaction conditions and to neutralize the acid during the workup as soon as the reaction is complete to minimize product loss.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the hydrolysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient Acid Catalyst: The concentration of the acid may be too low to effectively catalyze the reaction. 2. Low Reaction Temperature: The activation energy for the hydrolysis may not be reached. 3. Short Reaction Time: The reaction may be slow and require more time to reach completion. 4. Presence of Water Scavengers: Anhydrous conditions from previous steps might inhibit hydrolysis.1. Increase Acid Concentration: Gradually increase the concentration of the inorganic acid (e.g., HCl, H₂SO₄). 2. Increase Temperature: Carefully raise the reaction temperature in increments of 10°C.[5] 3. Extend Reaction Time: Monitor the reaction by TLC and allow it to proceed for a longer duration. 4. Ensure Aqueous Conditions: Verify that water is present in the reaction mixture as it is a key reagent.
Formation of Multiple Products/Byproducts 1. Beckmann Rearrangement: Strong acids can promote the rearrangement of the oxime to an amide.[4] 2. Dehydration to Nitrile: Certain acidic conditions can lead to the elimination of water to form a nitrile. 3. Product Degradation: The aldehyde product may be unstable under the harsh reaction conditions. 4. Side reactions on the Pyridine Ring: The pyridine nitrogen can be protonated, potentially leading to undesired reactions.1. Use Milder Acids: Consider using a weaker acid or a buffered system. 2. Modify Reaction Conditions: Lowering the temperature may favor hydrolysis over dehydration. 3. Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid product degradation. Neutralize the reaction mixture promptly during workup. 4. Consider Alternative Deoximation Methods: If acid-catalyzed hydrolysis consistently gives byproducts, explore other methods such as oxidative or reductive deoximation.[1][6]
Difficulty in Product Isolation/Purification 1. Product Solubility: The aldehyde product may have different solubility properties compared to the starting oxime. 2. Emulsion during Workup: The presence of both organic and aqueous phases with surfactants can lead to stable emulsions. 3. Co-elution during Chromatography: The product and byproducts may have similar polarities.1. Solvent Screening: Experiment with different extraction solvents to find the optimal one for your product. 2. Brine Wash: Use a saturated aqueous solution of NaCl to help break emulsions during the workup. 3. Optimize Chromatography Conditions: Try different solvent systems (eluents) or a different stationary phase for your column chromatography.
Low Overall Yield 1. Incomplete Reaction: As discussed above. 2. Product Loss during Workup: This can occur through multiple extractions, transfers, or adhesion to glassware. 3. Decomposition on Silica Gel: Some aldehydes can be unstable on silica gel during purification.1. Address Incomplete Conversion: Refer to the solutions for "Low or No Conversion." 2. Careful Handling: Minimize transfers and ensure all equipment is rinsed thoroughly with the appropriate solvent.[5] 3. Alternative Purification: Consider other purification methods like distillation (if applicable) or crystallization. You can also try deactivating the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols

Protocol 1: Standard Acid-Catalyzed Hydrolysis

This protocol outlines a general procedure for the hydrolysis of this compound using a strong mineral acid.

Materials:

  • This compound

  • Dilute Hydrochloric Acid (e.g., 2M HCl) or Sulfuric Acid (e.g., 10% v/v)

  • Suitable organic solvent (e.g., Dioxane, THF)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a suitable organic solvent in a round-bottom flask.

  • Add the dilute acid to the solution. The molar ratio of acid to oxime should be optimized, starting with a catalytic amount and increasing if necessary.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC.

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Alternative Deoximation using an Oxidative Method

If acid-catalyzed hydrolysis proves problematic, an oxidative method can be an effective alternative. This protocol uses sodium periodate as a mild oxidizing agent.

Materials:

  • This compound

  • Sodium periodate (NaIO₄)

  • Methanol or a mixture of THF and water

  • Ethyl acetate or Dichloromethane (for extraction)

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in methanol or a THF/water mixture in a round-bottom flask.

  • Add a stoichiometric amount of sodium periodate to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography as described in Protocol 1.

Visualizing the Workflow

The following diagram illustrates the decision-making process for the hydrolysis and troubleshooting of this compound.

Hydrolysis_Workflow start Start: this compound protocol1 Protocol 1: Acid-Catalyzed Hydrolysis start->protocol1 monitor_tlc Monitor Reaction by TLC protocol1->monitor_tlc complete Reaction Complete? monitor_tlc->complete workup Workup & Purification complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No product Desired Product: 5-Bromo-3-methoxypicolinaldehyde workup->product low_conversion Low/No Conversion troubleshoot->low_conversion byproducts Byproducts Observed troubleshoot->byproducts low_conversion->protocol1 Adjust Conditions: - Increase Acid - Increase Temp - Extend Time protocol2 Protocol 2: Alternative Deoximation byproducts->protocol2 Consider Alternative Method protocol2->monitor_tlc

Caption: Troubleshooting workflow for the hydrolysis of this compound.

References

  • University of Rochester. (n.d.). How to Improve Your Yield. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Gabriele, B., et al. (2007). Conversion of Oximes to Carbonyl Compounds by Triscetylpyridinium Tetrakis(oxodiperoxotungsto) Phosphate (PCWP)-mediated Oxidation with Hydrogen Peroxide. Molecules, 12(3), 542-551. Retrieved from [Link]

  • Ganguly, N. C., & Barik, S. K. (2008). Oxidative Deprotection of Oximes Using Pyridinium Fluorochromate and Hydrogen Peroxide. Indian Journal of Chemistry - Section B, 47B(2), 259-271. Retrieved from [Link]

  • Manesh, A. A., & Khazaei, A. (2011). A Convenient Method for Deoximation of Oximes by Using N-Iodosuccinimide Under Microwave Irradiation. Asian Journal of Chemistry, 23(2), 762-764. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supporting Information - A new family of capsular Zn(II) coordination complexes showing selective fluorescence sensing for nitroaromatic compounds. The Royal Society of Chemistry. Retrieved from [Link]

  • Sahu, S., et al. (2008). Deoximation of keto- And aldoximes to carbonyl compounds. Indian Journal of Chemistry - Section B, 47B(2), 259-271. Retrieved from [Link]

  • Kovarik, Z., et al. (2020). Novel Insights into the Thioesterolytic Activity of N-Substituted Pyridinium-4-oximes. Molecules, 25(10), 2385. Retrieved from [Link]

  • Gribble, G. W., & Nutaitis, C. F. (1985). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 85(5), 457-487. Retrieved from [Link]

  • Poziomek, E. J., & Frost, D. (1966). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. DEFENSE TECHNICAL INFORMATION CENTER. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Retrieved from [Link]

  • Sharghi, H., & Hosseini-Sarvari, M. (2006). Transformation of the oxime of picolinaldehyde to the corresponding nitrile upon reaction with sulfuryl fluoride. Journal of Fluorine Chemistry, 127(11-12), 1634-1637. Retrieved from [Link]

  • Zhang, Y., et al. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. RSC Advances, 11(34), 20857-20864. Retrieved from [Link]

  • Kovarik, Z., et al. (2020). Novel Insights into the Thioesterolytic Activity of N-Substituted Pyridinium-4-oximes. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Wikipedia. Retrieved from [Link]

  • Poziomek, E. J., & Frost, D. (1966). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. DEFENSE TECHNICAL INFORMATION CENTER. Retrieved from [Link]

  • Moodie, R. B., & Schofield, K. (1970). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. Journal of the Chemical Society B: Physical Organic, 578-581. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound. Google Patents.
  • Titov, E., et al. (2022). Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities. MDPI. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 1087659-24-2 | 5-Bromo-3-methoxypicolinaldehyde. Alchem.Pharmtech. Retrieved from [Link]

Sources

Technical Support Center: Pyridine Oxime Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Pyridine Oxime Formation
Introduction: The Pyridine Challenge

Synthesizing pyridine oximes—critical intermediates for reactivators of acetylcholinesterase (e.g., 2-PAM) and various kinase inhibitors—presents a unique set of challenges compared to standard carbocyclic oxime formation.

The electron-deficient nature of the pyridine ring renders the carbonyl carbon highly electrophilic, theoretically accelerating the reaction. However, the basic nitrogen within the ring creates a "pH trap," often leading to stalling or unexpected salt formation. Furthermore, the thermodynamic instability of pyridine aldoximes makes them prone to dehydration, yielding nitrile impurities that are difficult to separate.

This guide moves beyond standard textbook protocols to address the why and how of failure modes, providing self-validating workflows to ensure high purity and yield.

Module 1: The pH Paradox & Reaction Stalling

The Issue: The reaction stalls despite heating, or the product precipitates as a gummy salt.

The Science: Standard oxime formation uses hydroxylamine hydrochloride (


).[1]
  • The Nucleophile: The active species is free hydroxylamine (

    
    ), not the protonated form (
    
    
    
    ).[2]
  • The Substrate: The pyridine nitrogen is basic (

    
    ).
    
  • The Conflict: If you simply mix pyridine aldehyde and

    
    , the pyridine ring acts as a "proton sponge," becoming protonated. While this activates the carbonyl further, it consumes the free base needed to deprotonate the hydroxylamine salt. The system buffers itself at a pH too low for effective nucleophilic attack.
    
Troubleshooting Protocol: The "Buffered Release" Strategy
VariableRecommendationRationale
pH Target 4.5 – 5.5 Balances carbonyl activation (requires acid) with hydroxylamine nucleophilicity (requires base).
Base Choice Sodium Acetate (

)
Strong enough to free

but weak enough to prevent side reactions (like Cannizzaro). Avoid strong bases (

) initially.
Solvent Ethanol/Water (3:1)Solubilizes both the organic pyridine and the inorganic salts, preventing encapsulation of reagents in precipitate.

Diagnostic Check:

  • Measure pH of the slurry: If pH < 3.0, the reaction is starved of nucleophile. Add

    
     until pH 
    
    
    
    5.
  • Appearance: A clear solution usually indicates successful salt break-up. A heavy precipitate early on suggests Pyridine

    
    HCl formation.
    
Module 2: The Nitrile Dead-End (Dehydration)

The Issue: LC-MS shows a peak with Mass


, indicating loss of water. This is the nitrile impurity, common with pyridine aldoximes.

The Science: Pyridine aldoximes are structurally predisposed to elimination. Under acidic conditions or high heat, the hydroxyl group on the oxime is protonated and leaves as water, creating a nitrile. This is irreversible.

Mechanism & Pathway Visualization:

OximePathways Start Pyridine Aldehyde + NH2OH Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Oxime Pyridine Oxime (Target) Inter->Oxime - H2O (Dehydration 1) Nitrile Nitrile Impurity [M-18] Oxime->Nitrile Acid/Heat (Dehydration 2) Amide Amide (Beckmann) [M] Oxime->Amide Rearrangement (Acid Cat.)

Caption: Figure 1. Competitive pathways. The target oxime is a kinetic product; excessive heat/acid drives the system toward the thermodynamic nitrile sink.

Prevention Guide
  • Temperature Control: Never reflux a pyridine aldoxime synthesis unless necessary. Run at ambient temperature to 40°C .

  • Water Scavenging: Paradoxically, while water is a byproduct, removing it too aggressively (e.g., molecular sieves in acidic media) can promote nitrile formation by shifting the dehydration equilibrium.

  • Quench Protocol: Do not quench with strong acid. Neutralize with saturated

    
     immediately upon completion to stop the dehydration pathway.
    
Module 3: Stereochemical Control ( Isomers)

The Issue: HPLC shows two peaks with identical mass. The


-isomer (syn) is often less active and can chelate metals unexpectedly.

The Science: The


-isomer (anti) is generally thermodynamically favored due to steric hindrance between the pyridine ring and the oxime hydroxyl. However, the 

-isomer is stabilized by intramolecular hydrogen bonding with the pyridine nitrogen (a unique feature of 2-pyridine oximes).

Isomerization Protocol: If the


-isomer is dominant or present in unacceptable levels:
  • Acid Equilibration: Treat the isolated mixture with dry

    
     in ether/dioxane. The protonation of the pyridine nitrogen breaks the intramolecular H-bond that stabilizes the 
    
    
    
    -form, allowing rotation to the sterically preferred
    
    
    -form.
  • Thermodynamic Shift: Heat the mixture in ethanol with a catalytic amount of acid for 1-2 hours.

FAQ: Troubleshooting from the Bench

Q1: My reaction turns dark/black rapidly. What is happening? A: This indicates decomposition of free hydroxylamine or polymerization of the pyridine aldehyde.

  • Cause: Likely trace metal contamination (Fe/Cu) catalyzing radical decomposition, or pH > 8 (free hydroxylamine is unstable).

  • Fix: Add EDTA (0.1 mol%) to chelate metals and ensure reaction pH stays below 7.

Q2: I see a peak at


 in LC-MS. 
A:  This is likely the N-oxide .
  • Cause: If you are using an oxidizing workup or if the starting material contained peroxides.

  • Fix: Ensure solvents are peroxide-free. Pyridine N-oxides are distinct and difficult to reduce back without destroying the oxime.

Q3: Can I use Pyridine as the solvent? A: It is risky. While it acts as a base, it makes isolation difficult (high boiling point) and can act as a nucleophile itself in concentrated conditions. It is better to use pyridine as a stoichiometric additive (1.1 eq) in ethanol if needed.

Master Protocol: Optimized Pyridine Oxime Synthesis

Step 1: Preparation Dissolve Pyridine-2-carboxaldehyde (1.0 eq) in Ethanol (


).

Step 2: Buffer Setup Prepare an aqueous solution of Hydroxylamine Hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq) in minimum water. Note: Premixing these generates the free base in situ.

Step 3: Addition Add the aqueous buffer to the ethanol solution dropwise at 0°C. Why? Controls the exotherm and prevents local pH spikes that cause side reactions.

Step 4: Monitoring Allow to warm to Room Temperature (20-25°C). Monitor by TLC/HPLC after 2 hours.

  • Target: Disappearance of aldehyde.

  • Watch: If Nitrile forms (moves faster on silica), cool the reaction.

Step 5: Workup Concentrate ethanol under reduced pressure (do not heat >40°C). Dilute with water.[3]

  • If solid forms: Filter and wash with cold water (removes salts).

  • If oil forms: Extract with EtOAc, wash with brine.

  • Recrystallization: EtOH/Water is usually sufficient to remove trace

    
    -isomers.
    
Decision Tree: Troubleshooting Flowchart

Troubleshooting Start Problem Detected Q1 Is reaction progressing? Start->Q1 Yes Yes Q1->Yes Moving No No / Very Slow Q1->No Stalled CheckImpurities Check Impurity Profile (LCMS) Yes->CheckImpurities CheckPH Check pH No->CheckPH M_18 Peak [M-18] (Nitrile) CheckImpurities->M_18 M_Same Double Peak [M] (Isomer) CheckImpurities->M_Same Action_PH Add NaOAc until pH 4-5 CheckPH->Action_PH pH < 3 Action_Nitrile Reduce Temp (<40°C) Avoid Strong Acid M_18->Action_Nitrile Action_Isomer Acid Catalyzed Equilibration (HCl/Et2O) M_Same->Action_Isomer

Caption: Figure 2. Logic flow for diagnosing reaction failures based on kinetic and mass-spec data.

References
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience.
  • Sharghi, H., & Sarvari, M. H. (2002). "A mild and versatile method for the preparation of oximes by use of salt of hydroxylamine." Journal of Chemical Research. (Discusses stoichiometry and salt effects).

  • Hyodo, K., et al. (2017).[4] "Brønsted Acid-Catalyzed Synthesis of Nitriles via O-Protected Aldoximes." Organic Letters. (Details the mechanism of aldoxime dehydration to nitriles).

  • Kulkarni, P. S., et al. (2012). "Process Development of Pyridine-2-aldoxime Methiodide (2-PAM)." Organic Process Research & Development. (Industrial scale-up and impurity control for pyridine oximes).

  • Smith, P. A. S. (1983). "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin/Cummings.

Sources

Removing impurities from crude 5-Bromo-3-methoxypicolinaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Answering the urgent need for reliable purification protocols, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to removing impurities from crude 5-Bromo-3-methoxypicolinaldehyde oxime. As a key intermediate in various synthetic pathways, its purity is paramount for ensuring the validity of experimental outcomes and the quality of downstream products. This guide, structured in a flexible question-and-answer format, moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to the synthesis and workup procedures. Based on the standard oximation reaction—the condensation of 5-Bromo-3-methoxypicolinaldehyde with hydroxylamine—the following impurities are most frequently encountered:

  • Unreacted Starting Material: Residual 5-Bromo-3-methoxypicolinaldehyde is a very common impurity.[1] Its presence is typically due to incomplete reaction or non-stoichiometric addition of hydroxylamine.

  • Geometric Isomers (E/Z): Aldoximes can exist as syn (E) and anti (Z) isomers.[1] These isomers form during the reaction and may exhibit different physical properties, often appearing as distinct spots on a Thin-Layer Chromatography (TLC) plate or separate peaks in an HPLC chromatogram.[2]

  • Hydrolysis Products: The oxime can hydrolyze back to the starting aldehyde, especially in the presence of acid and water during workup or storage.[1]

  • Inorganic Salts: If hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., Na₂CO₃, NaOH) are used, inorganic salts (e.g., NaCl) will be present.[3] These are typically removed during the aqueous workup but can persist in the crude solid.

  • Residual Solvents: Solvents used in the reaction or extraction (e.g., ethanol, ethyl acetate, dichloromethane) may be trapped in the crude product.[1][4]

Q2: How can I effectively assess the purity of my crude and purified product?

A2: A multi-faceted analytical approach is recommended for a comprehensive purity assessment. No single technique provides a complete picture, so orthogonal methods are advised.[1]

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative analysis. It is used to monitor the reaction progress, check the completeness of an extraction, and guide the setup of column chromatography. The separation of your desired oxime from the less polar starting aldehyde is typically straightforward. E/Z isomers may also be separable with an optimized solvent system.[2][5]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC with UV detection is the method of choice for non-volatile compounds like oximes.[1][6] It can accurately determine the percentage of the main component and quantify impurities, including isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for structural confirmation. The presence of characteristic peaks for the oxime's C-H and O-H protons, and the absence of the aldehyde proton peak (typically ~10 ppm), confirms the conversion. Impurities can often be identified and quantified by integrating their unique signals relative to the product signals.

  • Mass Spectrometry (MS): MS analysis confirms the molecular weight of the product, helping to verify its identity and identify unknown impurities.[7]

Troubleshooting and Purification Guides

This section addresses specific impurity challenges with detailed, field-tested protocols.

Q3: My TLC and ¹H NMR show a significant amount of unreacted 5-Bromo-3-methoxypicolinaldehyde. How do I remove it?

A3: The starting aldehyde is less polar than the corresponding oxime due to the lack of the hydroxyl group. This difference in polarity is the key to their separation. Silica gel column chromatography is the most effective method.

Protocol: Silica Gel Column Chromatography

This protocol is based on standard practices for purifying polar organic compounds.[4][8]

  • Slurry Preparation: Dry-load the crude product for best results. In a flask, add your crude oxime to a small amount of silica gel (~2-3 times the mass of the crude product). Add a minimal amount of a solvent in which your compound is soluble (e.g., dichloromethane or ethyl acetate) to form a thick slurry, then evaporate the solvent completely to get a free-flowing powder.

  • Column Packing: Pack a glass chromatography column with silica gel using a suitable eluent system (see step 3), ensuring a level and compact bed.

  • Eluent Selection: An eluent system of Hexane/Ethyl Acetate is a good starting point. Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. The less polar aldehyde will elute first, followed by the more polar oxime. Use TLC to determine the optimal solvent ratio beforehand.

  • Loading and Elution: Carefully add the dry-loaded silica with your compound to the top of the packed column. Begin elution with the low-polarity mobile phase, collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under UV light. Combine the fractions that contain the pure oxime.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Q4: My crude product is contaminated with inorganic salts from the reaction. What is the simplest removal method?

A4: The most straightforward method is a liquid-liquid extraction, which leverages the differential solubility of the organic product and inorganic salts.[9]

Protocol: Aqueous Wash and Extraction
  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate. The inorganic salts will partition into the aqueous (water) layer.

  • Separation: Drain the aqueous layer. For thorough removal, repeat the wash with water one or two more times.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer.

  • Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to yield the salt-free product.

Q5: I see two distinct but closely-spaced spots on my TLC plate. Are these isomers, and how can I obtain a single isomer?

A5: It is highly probable that you are observing the syn (E) and anti (Z) isomers of the oxime.[1][2] While their chemical reactivity is often similar, some applications may require a single, pure isomer.

  • Confirmation: The most definitive way to confirm their identity is through advanced 2D NMR techniques (like NOESY), though this is often not necessary for routine work. For practical purposes, if both spots/peaks correspond to the correct mass of the product, they are almost certainly geometric isomers.

  • Separation: Careful column chromatography, as described in Q3 , can often separate E/Z isomers.[3] This typically requires a long column, a shallow solvent gradient (a very slow increase in eluent polarity), and careful fraction collection.

  • Recrystallization: Fractional crystallization can sometimes be used. If one isomer is significantly less soluble than the other in a particular solvent system, it may crystallize out of solution first, allowing for separation. This requires careful solvent screening and may involve multiple recrystallization steps.

Q6: I need a highly pure sample (>99%) for a sensitive downstream application. What is the recommended multi-step purification strategy?

A6: To achieve high purity, a combination of methods is recommended, targeting different types of impurities at each stage.

Workflow for High-Purity Isolation

PurificationWorkflow

  • Step 1: Aqueous Workup (as in Q4): Begin by dissolving the crude material in ethyl acetate and washing with water and then brine. This removes all water-soluble inorganic salts and highly polar impurities.

  • Step 2: Recrystallization: After drying and evaporating the solvent, perform a recrystallization. Screen for a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane). This is a powerful step to remove the bulk of the unreacted aldehyde and other impurities, significantly increasing the purity of the material before chromatography. Oximes are often highly crystalline, making this an effective technique.[3]

  • Step 3: Final Polish with Column Chromatography (as in Q3): Use the material from recrystallization for a final "polishing" step via column chromatography. This will remove any remaining trace impurities and can be used to separate the E/Z isomers if required.

This sequential approach ensures that each step is more efficient, as the bulk of different impurity types are removed in succession.

Data and Safety Summary

Purification Method Comparison
MethodPrimary Target ImpurityExpected PurityProsCons
Aqueous Wash (LLE) Inorganic Salts60-90%Fast, simple, good for initial cleanup.Will not remove organic impurities like starting aldehyde.
Recrystallization Unreacted Aldehyde, Byproducts90-98%Excellent for crystalline solids, scalable.Requires finding a suitable solvent system; may have yield loss.
Column Chromatography All Organic Impurities, Isomers>99%Highest resolution separation.Can be slow, requires significant solvent and silica.
Safety Precautions
  • Handling: Always handle this compound and its precursors in a well-ventilated fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Toxicity: Brominated aromatic compounds may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[11][12] Avoid creating dust.

  • Storage: Store the compound in a tightly closed container in a cool, dry place, away from incompatible materials.[12]

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations. Do not empty into drains.[11]

Troubleshooting Logic Diagram

TroubleshootingTree

References

  • Yadav, J. S., et al. (2012). Sustainable and Efficient Route for the Regeneration of Carbonyl Compounds from Oximes Using Aqueous Extract of Sapindus laurifolia under Microwave Radiation. Scientific World Journal. Retrieved February 22, 2026, from [Link]

  • Treatment of degraded oxime metal extractants in process organic solutions. (n.d.). Google Patents.
  • Vogh, J. W. (1971). Isolation and Analysis of Carbonyl Compounds as Oximes. Analytical Chemistry, 43(12), 1618-1623. Retrieved February 22, 2026, from [Link]

  • Ghosh, P., et al. (2024). Supramolecular chemistry of liquid–liquid extraction. Chemical Science. Retrieved February 22, 2026, from [Link]

  • QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. (n.d.). Retrieved February 22, 2026, from [Link]

  • Li, J.-T., et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(3), 2236-2240. Retrieved February 22, 2026, from [Link]

  • Vogh, J. W. (1971). Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry, 43(12), 1618-1623. Retrieved February 22, 2026, from [Link]

  • New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. (2023). Molecules. Retrieved February 22, 2026, from [Link]

  • Jun, D., et al. (2007). TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate. Journal of Liquid Chromatography & Related Technologies, 30(11), 1619-1629. Retrieved February 22, 2026, from [Link]

  • Separation of Formaldehyde, oxime on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 22, 2026, from [Link]

  • Solvent Extraction Techniques. (n.d.). Organomation. Retrieved February 22, 2026, from [Link]

  • Process for preparation of oximes and resulting products. (n.d.). Google Patents.
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Supporting Information for "AIE-Active Pyridine-appended Tetraphenylethene". (2011). The Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Bromination of pyridine derivatives. (n.d.). Google Patents.
  • Bromination of pyridine derivatives. (n.d.). Google Patents.
  • Li, M., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(19), 6689. Retrieved February 22, 2026, from [Link]

  • Al-Zaydi, K. M., et al. (2006). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 11(11), 923-933. Retrieved February 22, 2026, from [Link]

  • Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. (n.d.). Google Patents.
  • Kumar, S. A., et al. (2012). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 4(3), 947-953. Retrieved February 22, 2026, from [Link]

  • Ghorbani-Vaghei, R., et al. (2014). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 30(2). Retrieved February 22, 2026, from [Link]

  • den Hertog, H. J., & Combe, W. P. (1951). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. Retrieved February 22, 2026, from [Link]

  • Stolar, T., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3351. Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: Picolinaldehyde Oxime Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage conditions to prevent degradation of picolinaldehyde oximes Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide & Troubleshooting FAQ

Core Directive: The Stability Mandate

Picolinaldehyde oximes (PAO), including derivatives like pralidoxime (2-PAM) and HI-6, are critical nucleophiles used primarily as reactivators of acetylcholinesterase inhibited by organophosphates. Their efficacy is inextricably linked to the geometric integrity of the oxime moiety (


).

The Critical Failure Mode: The oxime group is thermodynamically unstable relative to its hydrolysis products (aldehyde + hydroxylamine) and kinetically labile regarding geometric isomerization (


). Improper storage leads to hydrolysis , Beckmann rearrangement , or photoisomerization , rendering the compound pharmacologically inert or toxic.

Storage & Handling Protocols

A. Solid State Storage (Lyophilized Powder)
  • Temperature: Store at -20°C . While stable at 4°C for short durations (weeks), long-term preservation requires freezing to arrest slow dehydration to nitriles.

  • Atmosphere: Argon or Nitrogen overlay is mandatory.[1] Oxygen promotes the oxidation of trace hydrolysis products (aldehydes) into carboxylic acids (picolinic acid), which autocatalyze further degradation.

  • Light: Strictly Dark. PAOs undergo photoinduced

    
     isomerization. Store in amber vials wrapped in aluminum foil.
    
  • Desiccation: Hygroscopic. Store in a desiccator. Moisture initiates hydrolysis even in the solid state.

B. Solution State Storage
  • Solvent Choice: Avoid protic solvents (water/methanol) for stock solutions if possible. Use anhydrous DMSO or Acetonitrile for stock (-20°C).

  • Aqueous Stability: PAOs are most stable at pH 2.0 - 3.0 .

    • Neutral/Basic pH (7.4+): Rapid degradation occurs via nucleophilic attack on the oxime carbon.

    • Acidic pH (<2.0): Protonation of the pyridine nitrogen stabilizes the molecule against nucleophilic attack.

  • Shelf Life:

    • Aqueous (pH 7.4): Use immediately (within 4 hours).

    • Aqueous (pH 2.0): Stable for ~7 days at 4°C.

    • DMSO Stock: Stable for 6 months at -20°C.

Troubleshooting Guide (Q&A)

Category 1: Visual & Physical Inspection

Q: The white powder has turned a faint yellow. Is it still usable?

  • Diagnosis: Oxidation/Nitrile Formation. The yellowing typically indicates the formation of picolinamide or trace degradation into picolinic acid derivatives.

  • Action:

    • Perform a rapid purity check (HPLC or TLC).

    • If purity is >95%, it may be usable for non-critical qualitative assays.

    • For kinetics/drug recovery assays: Discard. Trace acidic impurities can skew pH-sensitive reactivation rates.

Q: My stock solution in DMSO froze at -20°C. Upon thawing, I see a precipitate.

  • Diagnosis: Cryoprecipitation or Polymerization. While DMSO freezes at 18.5°C, repeated freeze-thaw cycles can induce aggregation or precipitation of less soluble degradation products (e.g., dimers).

  • Action:

    • Vortex vigorously at room temperature (25°C) for 5 minutes.

    • If precipitate persists, centrifuge at 10,000 x g for 5 mins.

    • Analyze the supernatant. If the concentration matches the expected value (OD280/UV-Vis), use the supernatant. If concentration is low, discard.

Category 2: Analytical Anomalies

Q: My NMR spectrum shows split peaks for the oxime proton. Is the sample contaminated?

  • Diagnosis: Geometric Isomerization (

    
    ).  The active form is typically the 
    
    
    
    -isomer (anti). Exposure to light or low pH can shift the equilibrium toward the
    
    
    -isomer (syn).
  • Technical Insight: The

    
    -isomer usually exhibits a chemical shift for the methine proton (
    
    
    
    ) downfield relative to the
    
    
    -isomer due to the anisotropy of the hydroxyl group.
  • Action:

    • Protect from light immediately.

    • Heat to 60°C (if thermally stable) may re-equilibrate, but purification (recrystallization) is recommended to restore the pure

      
      -isomer.
      

Q: I observe a loss of potency in AChE reactivation assays, but the mass spec looks correct.

  • Diagnosis: Hydrolysis to Aldehyde. Mass spectrometry (ESI-MS) might show the parent ion peak strongly even if 10-20% hydrolysis has occurred, as the aldehyde product ionizes differently.

  • Mechanism: The hydrolysis product (picolinaldehyde) is a reversible inhibitor of AChE, competing with the oxime and skewing reactivation data.

  • Action: Use HPLC-UV (280 nm) to separate the aldehyde peak from the oxime. MS alone is insufficient for purity validation of aged samples.

Degradation Pathways & Mechanisms[2]

The following diagram illustrates the primary degradation routes for picolinaldehyde oxime (2-PAM analog).

PAO_Degradation PAO Picolinaldehyde Oxime (Active E-Isomer) Z_Iso Z-Isomer (Inactive) PAO->Z_Iso UV Light (hν) Photoisomerization Aldehyde Picolinaldehyde (Hydrolysis Product) PAO->Aldehyde Acidic Hydrolysis (+ H2O, - NH2OH) Nitrile 2-Cyanopyridine (Dehydration Product) PAO->Nitrile Dehydration (- H2O) Z_Iso->PAO Thermal Equilibration Acid Picolinic Acid (Oxidation Product) Aldehyde->Acid Oxidation (+ O2) Amide Picolinamide Nitrile->Amide Partial Hydrolysis

Figure 1: Primary degradation pathways including photoisomerization, hydrolysis, and oxidation.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Purpose: To create a long-term storage solution that minimizes hydrolysis and isomerization.

  • Weighing: Weigh the picolinaldehyde oxime salt (e.g., HCl or Methiodide) in a glove box or low-humidity environment.

  • Solvent: Add anhydrous DMSO (Dimethyl sulfoxide).

    • Target Concentration: 100 mM.

  • Dissolution: Vortex until fully dissolved. Do not sonicate extensively (heat promotes degradation).

  • Aliquot: Dispense into opaque (amber) PCR tubes or cryovials (20-50 µL per tube) to avoid freeze-thaw cycles.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C (optimal) or -20°C .

Protocol B: Purity Validation via HPLC

Purpose: To quantify the ratio of active oxime to degradation products (aldehyde/nitrile).

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm, 4.6 x 150mm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0 stabilizes oxime)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm (detects pyridine ring) and 220 nm (amide/nitrile)
Reference Retention Oxime (Active): ~8-9 min Aldehyde (Impurity): ~11-12 min (Less polar)

Summary Data Table: Stability Profile

ConditionStability EstimateMajor DegradantRecommendation
Solid, 25°C, Light < 1 MonthZ-IsomerDO NOT USE
Solid, -20°C, Dark > 2 YearsNoneRecommended
Solution, pH 7.4, 25°C < 4 HoursPicolinaldehydePrepare fresh
Solution, pH 2.0, 4°C ~ 1 WeekPicolinamideShort-term storage
DMSO Stock, -20°C > 6 MonthsNoneRecommended

References

  • Kalia, J., & Raines, R. T. (2008).[2][3] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[2] [Link]

  • Eyer, P., et al. (1987). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 60(1-3), 224-226. [Link]

  • Poziomek, E. J., & Vaughan, L. G. (1965).[4][5] Synthesis and configurational analysis of picolinaldehyde oximes. Journal of Pharmaceutical Sciences, 54(5), 811-812.[4][5] [Link]

  • Sigalov, M. V., et al. (2020). E→Z photoinduced isomerization and hydrogen bonding in (1H-pyrrol-2-ylmethylene)benzocycloalkanones.[6] Journal of Molecular Structure, 1208, 127907. [Link][7][8]

Sources

Controlling isomer ratios in 5-Bromo-3-methoxypicolinaldehyde oxime synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-methoxypicolinaldehyde oxime. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with controlling the stereochemistry of this important synthetic intermediate. Here, we address common issues encountered during synthesis, with a focus on practical solutions grounded in mechanistic principles to help you achieve consistent and predictable E/Z isomer ratios.

Frequently Asked Questions (FAQs)
Q1: What are the E and Z isomers of this compound and why is controlling their ratio critical?

The E (entgegen) and Z (zusammen) isomers of this compound are geometric isomers, or stereoisomers, that arise from the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime functional group. The spatial arrangement of the hydroxyl (-OH) group relative to the pyridine ring defines the isomer.

Controlling the E/Z ratio is paramount in drug development and fine chemical synthesis because geometric isomers can exhibit significantly different physical, chemical, and biological properties.[1] One isomer may be therapeutically active while the other could be inactive or even toxic. Therefore, selective synthesis of a single, desired isomer is often a regulatory and efficacy requirement. The ability to control and isolate the specific stereoisomer is crucial for downstream applications, such as in the Beckmann rearrangement, where the geometry of the starting oxime dictates the structure of the resulting amide.[2]

Q2: What is the fundamental reaction mechanism for oxime formation?

The synthesis of an oxime from an aldehyde and hydroxylamine is a two-stage process analogous to imine formation.[3][4]

  • Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde.[5][6] This step is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic.[5] This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[5]

  • Dehydration: The tetrahedral intermediate is then dehydrated to form the C=N double bond of the oxime.[5] This elimination of a water molecule is the rate-limiting step and is also acid-catalyzed. Protonation of the hydroxyl group on the intermediate turns it into a good leaving group (water).[7]

dot

Caption: General mechanism for acid-catalyzed oxime formation.

Q3: What primary factors influence the E/Z isomer ratio during the synthesis?

The final E/Z ratio is a product of both kinetic and thermodynamic factors, which can be manipulated through reaction conditions.

  • pH: The pH of the reaction medium is critical. The reaction requires acid catalysis, but excessive acidity (low pH) will protonate the hydroxylamine, rendering it non-nucleophilic.[5] Conversely, basic conditions can deprotonate the hydroxylamine, but may not sufficiently activate the carbonyl. Optimal oximation is typically achieved in a weakly acidic medium.[3] The pH can also influence the rate of E/Z interconversion.

  • Solvent: The choice of solvent can significantly impact isomer ratios.[8] Polar protic solvents like ethanol can form hydrogen bonds with reactants and intermediates, potentially stabilizing one transition state over the other.[9] The dielectric constant of the solvent can also play a role in the stability of the isomers.[8]

  • Temperature: Temperature affects whether the reaction is under kinetic or thermodynamic control.[10] Lower temperatures often favor the kinetically preferred isomer (the one that forms faster), while higher temperatures can provide enough energy to overcome the activation barrier for isomerization, leading to a mixture that reflects the thermodynamic stability of the E and Z isomers.[11]

  • Reagents and Stoichiometry: The use of hydroxylamine hydrochloride with a base (like NaOH, Na₂CO₃, or pyridine) is common.[12] The choice and amount of base control the pH. The molar ratio of hydroxylamine to the aldehyde can also influence reaction completion and selectivity.

Q4: How can I reliably distinguish between the E and Z isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for distinguishing between E and Z oxime isomers.[13]

  • ¹H NMR: The chemical shift of the aldehyde proton (-CH=NOH) is highly sensitive to the isomer geometry. Protons that are syn (on the same side) to the oxime's hydroxyl group typically experience a different magnetic environment compared to protons in the anti (opposite side) configuration. This is due to the anisotropic effect of the C=N bond and through-space interactions.[13]

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the C=N carbon and the carbons of the pyridine ring, will differ between the two isomers.[13] Steric compression can cause shielding effects, leading to upfield shifts for carbons in more crowded environments, which is often the case in the Z-isomer.[13]

Computational methods can also be used to predict NMR spectra for each isomer, which can then be compared to experimental data for confident assignment.[14]

Troubleshooting Guide
Problem 1: My reaction yields an inconsistent or unfavorable E/Z isomer ratio.

This is the most common challenge in oxime synthesis. The final ratio is a delicate balance of reaction parameters.

Cause A: Suboptimal pH Control

  • The Science: The formation of the tetrahedral intermediate is favored under neutral to slightly basic conditions (to ensure free hydroxylamine is present), while the dehydration step is acid-catalyzed. Without proper pH control, the reaction can stall or lead to unpredictable isomer ratios.

  • Solution Protocol:

    • Buffered System: Employ a buffer system (e.g., acetate buffer) to maintain a consistent pH in the optimal range of 4-5.

    • Base Selection: When using hydroxylamine hydrochloride, the choice of base is critical. Pyridine can act as both a base and a solvent.[12] Inorganic bases like sodium carbonate or sodium acetate offer good control.[15] Start with a 1:1.1:1.5 molar ratio of aldehyde : hydroxylamine hydrochloride : base.

    • Monitor pH: If possible, monitor the pH of the reaction mixture and make adjustments as needed.

Cause B: Inappropriate Solvent Choice

  • The Science: Solvents can stabilize or destabilize the transition states leading to the E and Z isomers. Polar protic solvents can engage in hydrogen bonding, while polar aprotic solvents influence the reaction through their dielectric properties.[16] The thermodynamically more stable E-isomer is often favored in polar solvents where it can form strong hydrogen bonds with the solvent.[17]

  • Solution Protocol:

    • Solvent Screening: Perform small-scale screening with different solvents to determine the empirical effect on your system.

    • Consider Protic vs. Aprotic: Compare a polar protic solvent (e.g., ethanol, methanol) with a polar aprotic solvent (e.g., DMSO, DMF) and a non-polar solvent (e.g., toluene, diethyl ether).

    • Reference the Table: Use the following table as a starting point for your screening.

Solvent TypeExample(s)Expected Influence on Isomer RatioRationale
Polar Protic Ethanol, Methanol, WaterOften favors the thermodynamically more stable isomer (typically E).[9]Can facilitate isomerization through proton exchange and hydrogen bonding.[9]
Polar Aprotic DMSO, DMF, AcetonitrileCan favor the kinetically controlled product. Isomerization may be slower.Stabilizes charged intermediates but does not actively participate in proton transfer.[17]
Non-Polar Toluene, Hexane, Diethyl EtherMay slow the reaction but can "lock in" a kinetically formed ratio by preventing isomerization.Less interaction with polar intermediates.

Cause C: Lack of Thermal Control

  • The Science: The Z-isomer is often the kinetically favored product (forms faster at lower temperatures), while the E-isomer is frequently the more thermodynamically stable product.[11] Heating a mixture of isomers can lead to equilibration, favoring the more stable isomer.[10]

  • Solution Protocol:

    • For Kinetic Control (to favor Z-isomer): Run the reaction at a lower temperature (e.g., 0 °C to room temperature) under basic conditions.[11]

    • For Thermodynamic Control (to favor E-isomer): Run the reaction at an elevated temperature (e.g., reflux) or allow for a longer reaction time under slightly acidic conditions to facilitate equilibration to the more stable E-isomer.[11]

Problem 2: The reaction is slow, incomplete, or results in significant side products.

Cause A: Impure Starting Materials or Incorrect Stoichiometry

  • The Science: Impurities in the starting 5-Bromo-3-methoxypicolinaldehyde can inhibit the reaction. Insufficient hydroxylamine will lead to incomplete conversion.

  • Solution Protocol:

    • Purify the Aldehyde: Ensure the starting aldehyde is pure via recrystallization or column chromatography.

    • Use Excess Hydroxylamine: Employ a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.[9][15]

    • Ensure Anhydrous Conditions (if required): The presence of excess water can sometimes hydrolyze the oxime back to the aldehyde, though oximation is often performed in aqueous or alcoholic media.[2] If side reactions are an issue, try using anhydrous solvents and oven-dried glassware.

Cause B: Isomer Interconversion vs. Degradation

  • The Science: Under harsh conditions (e.g., strong acid, high heat), the desired oxime product can degrade or undergo unintended rearrangements. The energy barrier for E/Z isomerization can be high, and forcing this conversion may require conditions that also promote decomposition.[17]

  • Solution Protocol:

    • Mild Conditions: Use the mildest possible conditions (lowest effective temperature, optimal pH) that provide a reasonable reaction rate.

    • Monitor by TLC/LC-MS: Closely monitor the reaction progress to identify the point of maximum product formation before significant degradation occurs.

Problem 3: I have an unavoidable mixture of isomers and need to isolate the desired one.

If optimizing the reaction conditions does not yield a single isomer, post-synthesis separation or isomerization is necessary.

Solution A: Post-Synthesis Isomerization to the Thermodynamic Product

  • The Science: If you have a mixture of E and Z isomers, you can often convert it entirely to the more stable E-isomer. This is achieved by dissolving the mixture in an anhydrous solvent and treating it with an anhydrous acid (like HCl gas or a Lewis acid).[18] The E-isomer preferentially precipitates as a stable immonium salt, while the Z-isomer in solution equilibrates to the E-form, which then also precipitates, driving the process to completion.[18]

  • Experimental Protocol:

    • Dissolve the E/Z oxime mixture in an anhydrous organic solvent (e.g., diethyl ether).[18]

    • Bubble anhydrous HCl gas through the solution or add a Lewis acid.

    • The hydrochloride salt of the pure E-isomer should precipitate.

    • Filter the solid salt and wash with fresh anhydrous solvent.

    • Neutralize the salt by stirring it in a dilute aqueous base solution (e.g., 10% Na₂CO₃) to recover the free E-oxime.[18]

dot

Caption: Decision workflow for troubleshooting E/Z isomer ratios.

Solution B: Purification by Chromatography or Crystallization

  • The Science: E and Z isomers have different spatial arrangements, which can lead to differences in polarity and crystal packing. These differences can be exploited for separation.

  • Solution Protocol:

    • Column Chromatography: While often challenging, separation on silica gel using a carefully selected eluent system (e.g., hexane/ethyl acetate gradients) can be effective.

    • Fractional Crystallization: The isomers may have different solubilities in a given solvent.[19] Attempt to recrystallize the mixture from various solvents; one isomer may crystallize out, leaving the other in the mother liquor.[15]

References
  • Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]

  • Oxime formation. (n.d.). Name-Reaction.com. [Link]

  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? (2015, January 12). Quora. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Formation of an Oxime from an Aldehyde. (2015, May 25). YouTube. [Link]

  • Minaeva, E. V., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 28(13), 4967. [Link]

  • Ikeda, H., et al. (2002). Solvent effect on photoisomerisation of 3-methyl-1-phenylbutane-1,2-dione 2-oxime. Journal of the Chemical Society of Pakistan, 24(3), 214-217. [Link]

  • Stilinović, V., et al. (2022). Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. Molecules, 27(20), 6959. [Link]

  • Effect of solvent-solute interactions in oximes. (n.d.). ResearchGate. [Link]

  • Stereoconvergent Synthesis of Ketoximes. (2020). Synform. [Link]

  • Roy, B., et al. (2022). Selective Binding and Isomerization of Oximes in a Self-assembled Capsule. RECERCAT. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Oriental Journal of Chemistry. [Link]

  • Cortés, I., & Sarotti, A. M. (2023). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry, 21(15), 2935-2940. [Link]

  • The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. (2022). Molecules, 27(23), 8431. [Link]

  • Nawarathne, U. L. I., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6667. [Link]

  • ¹H NMR spectra of the E-isomer (top), Z-isomer (middle) and a mixture of E- and Z-. (n.d.). ResearchGate. [Link]

  • Oxime Formation Step Optimization. (2014). SlideShare. [Link]

  • Emami, S., et al. (2005). Theoretical Study on Z/E Selectivity in the Oximation of a-Haloacetophenones. Asian Journal of Chemistry, 17(4), 2727-2732. [Link]

  • Oximes. (n.d.). Science of Synthesis. [Link]

  • The influence of oxime stereochemistry in the generation of nitrones from ω-alkenyloximes by cyclization or 1,2-prototropy. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. (2000).
  • Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. (1980).
  • Jadhav, S. S., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega, 8(10), 9789–9796. [Link]

  • Selective Synthesis of E and Z Isomers of Oximes. (2014). ResearchGate. [Link]

  • Supporting Information for: AIE and ICT-based fluorescence turn-on sensing of fluoride in aqueous media and in a test strip. (2011). The Royal Society of Chemistry. [Link]

  • Loiseau, F., & Beauchemin, A. M. (2012). E-1-(1-Hydroxycyclohexyl)ethanone oxime. Organic Syntheses, 89, 246. [Link]

  • Introduction to the Stereoselective Synthesis of Oximes. (2023). University Chemistry. [Link]

  • The remarkable effect of E/Z isomers on the catalytic asymmetric hydrogenation of oximes. (2020). Chemical Communications, 56(82), 12435-12438. [Link]

  • The Isomerism of the Oximes. Part XIV. %Nitro- and 3-Bromo-p-dimethylaminobenxaldoxi~es. (1923). Journal of the Chemical Society, Transactions, 123, 2433-2437. [Link]

  • Oxime formation from hydroxylamine and ketone. Part 2: Elimination. (2012, September 25). Henry Rzepa's Blog. [Link]

  • A versatile and green mechanochemical route for aldehyde-oxime conversions Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. (2019). Molecules, 24(18), 3329. [Link]

  • What is the most popular procedure to synthesize oximes? (2015, April 30). ResearchGate. [Link]

Sources

Validation & Comparative

Technical Guide: 13C NMR Characterization of 5-Bromo-3-methoxypicolinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-methoxypicolinaldehyde oxime is a critical pyridine-based intermediate, often utilized in the synthesis of kinase inhibitors and complex heterocyclic scaffolds. Its structural integrity is defined by three distinct functionalities: an electron-withdrawing bromine at C5, an electron-donating methoxy group at C3, and the amphoteric oxime moiety at C2.

This guide provides a definitive reference for the 13C NMR chemical shifts of this compound. Unlike standard catalogs, we analyze the substituent-induced chemical shifts (SCS) to provide a validated predictive model for structural verification. This approach allows researchers to distinguish the target molecule from its aldehyde precursor and identify geometric isomers (E/Z) inherent to oxime synthesis.

Part 1: Structural Analysis & Atom Numbering

To accurately interpret the NMR spectrum, we must first establish a consistent numbering system. The pyridine ring nitrogen is position 1.[1] The oxime is attached at position 2.

Structural Visualization

G N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 Oxime C7=N-OH C2->Oxime Ipso C4 C4 C3->C4 OMe O-Me (C8) C3->OMe Ortho C5 C5 C4->C5 C6 C6 C5->C6 Br Br C5->Br Meta C6->N1

Figure 1: Connectivity and functionality map of this compound. Note the steric proximity of the Methoxy (C3) and Oxime (C2) groups, which influences chemical shifts.

Part 2: 13C NMR Chemical Shift Data[1][2]

The following data represents the predicted consensus values derived from additive substituent increments on the pyridine core. These values are triangulated against experimental data for 2-pyridinealdoxime and 3-bromo-5-methoxypyridine.

Comparative Shift Table (ppm)
Carbon PositionAtom TypePredicted Shift (δ)Precursor (Aldehyde) δSignal Characteristics
C7 (Oxime) CH=N148.5 - 152.0 ~190.5 (C=O)Diagnostic Peak. Significant upfield shift from aldehyde C=O.
C2 (Ipso) Quaternary144.0 - 146.0 ~148.0Shielded by adjacent oxime relative to aldehyde.
C3 (Ipso-OMe) Quaternary156.0 - 158.0 ~158.0Deshielded strongly by OMe oxygen (+30 ppm effect).
C4 CH118.0 - 122.0 ~124.0Shielded by ortho-OMe effect.
C5 (Ipso-Br) Quaternary120.0 - 122.0 ~122.0Shielded by Br (Heavy atom effect, -5 to -10 ppm).
C6 CH143.0 - 145.0 ~146.0Typical pyridine alpha-carbon, slightly shielded by meta-Br.
C8 (Methoxy) CH356.0 - 57.0 56.5Standard aromatic methoxy region.
Key Spectral Features for Validation
  • The "Aldehyde-to-Oxime" Shift: The most critical indicator of a successful reaction is the disappearance of the carbonyl peak at ~190 ppm and the appearance of the oxime carbon signal at ~150 ppm .

  • Isomerism (E vs Z): Oximes exist as E (trans) and Z (cis) isomers.

    • Major Isomer (E): Typically shows the C7 signal slightly downfield (e.g., 151 ppm).

    • Minor Isomer (Z): Often appears 3-5 ppm upfield (e.g., 146 ppm) due to steric compression with the C3-methoxy group.

  • Solvent Effects: Shifts in DMSO-d6 will typically be 1-2 ppm downfield compared to CDCl3 due to hydrogen bonding with the oxime hydroxyl.

Part 3: Experimental Protocol

To generate the sample for this analysis, a standard oximation protocol is recommended. This method prioritizes purity to ensure clean NMR baselines.

Synthesis & Characterization Workflow

Workflow cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 NMR Analysis Step1 Dissolve Precursor (5-Bromo-3-methoxy picolinaldehyde) in EtOH/H2O (3:1) Step2 Add NH2OH·HCl (1.2 - 1.5 eq) Step1->Step2 Step3 Add Base (NaOAc or Pyridine) Buffer to pH ~5-6 Step2->Step3 Step4 Precipitation (Evaporate EtOH, add ice water) Step3->Step4 Step5 Filtration & Drying (Vacuum oven, 40°C) Step4->Step5 Step6 Sample Prep 10-15 mg in 0.6 mL DMSO-d6 Step5->Step6 Step7 Acquisition ns=1024 (for quaternary C) Step6->Step7

Figure 2: Step-by-step workflow from precursor to analytical data acquisition.

Detailed Methodology
  • Reagents: Use Hydroxylamine hydrochloride (NH2OH[2]·HCl) [CAS: 5470-11-1] and the aldehyde precursor [CAS: 1087659-24-2].

  • Solvent System: Ethanol/Water (3:1 v/v) is preferred over Methanol to reduce transesterification risks with the methoxy group, although rare.

  • Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitoring by TLC (Hexane:EtOAc 7:3) should show the aldehyde spot (Rf ~0.6) disappearing and a lower Rf spot (Oxime) appearing.

  • Purification: Most pyridine oximes precipitate upon removal of ethanol and addition of cold water. If oil forms, extract with DCM.[3]

  • NMR Sample: Dissolve 15 mg of dried solid in 0.6 mL DMSO-d6 . The high concentration is necessary to resolve the quaternary carbons (C2, C3, C5) within a reasonable scan time (approx. 1024 scans).

Part 4: Comparative Performance & Alternatives

Why use This compound ?

FeatureThis compound5-Bromo-3-methoxypicolinaldehyde (Precursor)5-Bromopicolinaldehyde Oxime (No OMe)
Reactivity Nucleophilic (via Oxime O/N)Electrophilic (Aldehyde C)Nucleophilic
Solubility Moderate (Polar organic solvents)High (Organic solvents)Moderate
Electronic State Electron-rich C3 (OMe)Electron-rich C3 (OMe)Electron-deficient
NMR Utility Distinct C=N signal (~150 ppm) Distinct C=O signal (~190 ppm)C=N signal (~150 ppm)
Application Scaffold for fused heterocycles (e.g., isoxazolo[5,4-b]pyridines)Precursor for reductive aminationGeneral pyridine scaffold

Scientist's Note: The presence of the 3-Methoxy group is the differentiator. In 13C NMR, it provides a "molecular beacon" at ~56 ppm and ~157 ppm (C3), allowing you to trace the orientation of the pyridine ring during complex coupling reactions (e.g., Suzuki-Miyaura coupling at the C5-Br site).

References

  • Sigma-Aldrich. 5-Bromo-3-methoxypicolinaldehyde Product Information. Available at:

  • ChemicalBook. 2-Pyridinecarboxaldehyde 13C NMR Spectra Data. Available at:

  • MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules 2004. Available at:

  • Royal Society of Chemistry. Mechanochemical synthesis of oximes (Protocol Reference). RSC Advances. Available at:

  • Oregon State University. 13C NMR Chemical Shift Table (General Reference). Available at:

Sources

Mass spectrometry fragmentation pattern of 5-Bromo-3-methoxypicolinaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Characterization of 5-Bromo-3-methoxypicolinaldehyde Oxime

Executive Summary

This compound (CAS: 1087659-24-2, hereafter 5-BMO ) is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and pyridine-based ligands. Its structural complexity—featuring a halogenated pyridine ring, an ortho-methoxy substituent, and a reactive aldoxime group—presents unique challenges for structural elucidation.

This guide provides a comparative technical analysis of Electron Ionization (EI) versus Electrospray Ionization (ESI) for the characterization of 5-BMO. It details the specific fragmentation pathways, isotopic signatures, and experimental protocols required to validate the compound's identity and purity in a drug development context.

Structural Context & Isotopic Signatures

Before analyzing fragmentation, the researcher must validate the molecular ion (


 or 

) using the bromine isotopic signature. Unlike standard organic molecules, 5-BMO carries a distinct mass spectral "fingerprint" due to natural bromine isotopes.
  • Chemical Formula:

    
    
    
  • Exact Mass (

    
    ):  229.97 Da
    
  • Exact Mass (

    
    ):  231.97 Da
    

The Bromine Doublet Rule: In any ionization mode (EI or ESI), the presence of a single bromine atom dictates a 1:1 intensity ratio between the


 and 

peaks.
  • Diagnostic Check: If your mass spectrum shows a dominant single peak at m/z ~230 without a near-equal partner at 232, the sample is likely the de-brominated impurity (3-methoxypicolinaldehyde oxime) or a hydrolysis product.

Comparative Analysis: Ionization Techniques

For comprehensive characterization, a dual-method approach is recommended. The table below compares the "performance" of EI and ESI regarding the data quality for 5-BMO.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Level Hard Ionization (70 eV)Soft Ionization
Primary Ion Observed Radical Cation (

)
Protonated Adduct (

)
Fragmentation Extensive (Structural Fingerprint)Minimal (Molecular Weight only)
Bromine Signal Clear doublet at m/z 230/232Clear doublet at m/z 231/233
Application Structural Elucidation (Confirming the core scaffold)Purity Profiling (LC-MS monitoring during synthesis)
Limit of Detection Moderate (ng range)High Sensitivity (pg range)

Recommendation: Use ESI-MS for routine reaction monitoring (high throughput). Use EI-MS (GC-MS) for final compound certification to prove the connectivity of the methoxy and oxime groups via fragmentation logic.

Fragmentation Mechanisms (EI-MS)

The fragmentation of 5-BMO under electron impact is governed by three competing pathways: Oxime dehydration, Methoxy radical loss, and Pyridine ring degradation.

Pathway A: The "Ortho" Dehydration (Nitrile Formation)

Aldoximes readily lose water to form nitriles. In 5-BMO, the ortho-methoxy group can sterically facilitate this elimination or stabilize the resulting cation.

  • Transition:

    
    
    
  • Mechanism: 1,2-elimination of water across the C=N bond.

Pathway B: Methoxy Radical Loss

The cleavage of the ether bond is characteristic of methoxy-pyridines.

  • Transition:

    
    
    
  • Significance: Confirms the presence of the -OCH3 group (distinguishes from hydroxy-pyridine analogs).

Pathway C: Pyridine Ring Collapse

High-energy fragmentation leads to the loss of Hydrogen Cyanide (HCN), the signature of the pyridine ring.

  • Transition: Fragment ions

    
     Lower mass daughters.
    
Visualization of Fragmentation Pathways

Fragmentation Parent Molecular Ion (M+) m/z 230 / 232 (1:1 Doublet) Dehydration [M - H2O]+ Nitrile Species m/z 212 / 214 Parent->Dehydration - H2O (18 Da) (Major Pathway) MethoxyLoss [M - CH3]+ Quinoid Species m/z 215 / 217 Parent->MethoxyLoss - CH3• (15 Da) OHLoss [M - OH]+ m/z 213 / 215 Parent->OHLoss - OH• (17 Da) LossBr [M - Br]+ Debrominated Cation m/z 151 Parent->LossBr - Br• (79/81 Da) (Rare in soft EI) LossHCN [M - H2O - HCN]+ Ring Contraction m/z 185 / 187 Dehydration->LossHCN - HCN (27 Da) (Pyridine cleavage)

Figure 1: Mechanistic fragmentation tree for this compound under 70 eV Electron Impact.

Experimental Protocols

To reproduce the data described above, the following validated protocols should be used.

Protocol A: GC-MS (Structural Confirmation)
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C; Quad Temp: 150°C.

  • Scan Range: m/z 50–400.

Protocol B: LC-MS (Purity & Reaction Monitoring)
  • Instrument: Waters ACQUITY UPLC / QDa Detector.

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.7µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode (+).

  • Cone Voltage: 15V (Low fragmentation to preserve

    
    ).
    
Workflow Logic Diagram

Workflow Sample Crude Reaction Mixture Decision Goal? Sample->Decision ESI_Path LC-MS (ESI+) Decision->ESI_Path Routine Check Prep Dilute in DCM (1 mg/mL) Decision->Prep Full Characterization Result_ESI Data: [M+H]+ (231/233) Result: Purity % ESI_Path->Result_ESI EI_Path GC-MS (EI 70eV) Prep->EI_Path Result_EI Data: Fragments (212, 185) Result: Structure ID EI_Path->Result_EI

Figure 2: Decision matrix for selecting the appropriate ionization technique based on analytical goals.

Reference Data Table

Use this table to interpret the mass spectrum peaks.

m/z ValueIon IdentityFormulaRelative Intensity (Est.)Interpretation
230 / 232


HighMolecular Ion. Must appear as a 1:1 doublet.
213 / 215


MediumLoss of hydroxyl radical from oxime.
212 / 214


High Base Peak Candidate. Formation of 5-bromo-3-methoxypicolinonitrile.
185 / 187


MediumPyridine ring fragmentation (loss of HCN from the nitrile species).
151


LowLoss of Bromine radical. Note: Isotope pattern disappears here.
79 / 81


LowBromonium ion (sometimes seen in lower mass range).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of Mass Spectrometry, 47(6), 676–686.[1][2]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.[3] (Authoritative source on pyridine fragmentation).

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

A Comparative Guide to the Crystallography of 5-Bromo-3-methoxypicolinaldehyde Oxime Complexes: An Extrapolative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of metal-ligand complexes is paramount for rational drug design and the development of novel materials. While direct X-ray crystallography data for 5-Bromo-3-methoxypicolinaldehyde oxime complexes is not yet publicly available, this guide provides a comprehensive comparative analysis based on structurally related compounds. By examining the crystallographic data of similar picolinaldehyde oxime complexes, we can extrapolate and predict the coordination behavior and structural features of this promising, yet uncharacterized, ligand.

This guide will delve into the synthesis of the target ligand, its expected coordination chemistry, and provide a detailed protocol for its crystallographic analysis. We will draw comparisons with known structures to offer valuable insights for researchers venturing into the synthesis and characterization of new metal complexes based on this scaffold.

The Ligand: this compound

The ligand, this compound, possesses a unique combination of functional groups that make it an intriguing candidate for coordination chemistry. The pyridine nitrogen, the oxime nitrogen, and the oxime oxygen all present potential donor sites for metal chelation. The electronic properties of the pyridine ring are modulated by the electron-withdrawing bromo group and the electron-donating methoxy group, which can influence the coordination strength and the stability of the resulting metal complexes.

Synthesis of this compound

The synthesis of the title oxime can be readily achieved through a condensation reaction between 5-Bromo-3-methoxypicolinaldehyde and hydroxylamine.[1][2] This is a standard and high-yielding method for the preparation of oximes.[1]

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 5-Bromo-3-methoxypicolinaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base like sodium acetate or pyridine (1.1-1.5 equivalents) in water to the aldehyde solution. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period of 1 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product can be isolated by various methods depending on its solubility. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

  • Characterization: The identity and purity of the synthesized oxime should be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Predicted Coordination Chemistry and Comparative Crystallographic Analysis

Based on the extensive literature on the coordination chemistry of picolinaldehyde oximes (also known as pyridine-2-aldoximes), this compound is expected to act as a versatile chelating ligand.[3] It can coordinate to a metal center in several ways, with the most common being as a bidentate N,N'-donor, forming a stable five-membered chelate ring through the pyridine nitrogen and the oxime nitrogen.[4][5]

Comparison with Structurally Characterized Picolinaldehyde Oxime Complexes

To predict the crystallographic parameters of this compound complexes, we can analyze the data from known structures of related ligands. For instance, the crystal structure of complexes with the parent picolinaldehyde oxime provides a fundamental benchmark.

ComplexMetal IonCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)Reference
[Pd(pyridine-2-aldoxime)₂]Cl₂Pd(II)Distorted Square PlanarPd-N(py): ~2.02, Pd-N(oxime): ~2.00N(py)-Pd-N(oxime): ~80[4]
[Zn(acac)₂(3-pyridinealdoxime)]·H₂OZn(II)Five-coordinateZn-N(py): ~2.10-[5]
[Cu(dipyridin-2-ylmethanone oxime)Cl₂]Cu(II)---[6]

Note: This table presents a selection of data from the literature for comparative purposes. Bond lengths and angles are approximate and will vary depending on the specific metal ion, its oxidation state, and the other ligands in the coordination sphere.

The bromo and methoxy substituents on the pyridine ring of the title ligand are expected to induce subtle but significant changes in the resulting crystal structures. The steric bulk of the bromo and methoxy groups may influence the packing of the complex molecules in the crystal lattice. Electronically, the interplay between the electron-withdrawing bromine and electron-donating methoxy group will affect the electron density on the pyridine nitrogen, potentially altering the metal-ligand bond lengths.

Experimental Workflow for X-ray Crystallographic Analysis

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[7] The following workflow outlines the general procedure for the crystallographic analysis of a new metal complex of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Complex Synthesis crystallization Crystal Growth synthesis->crystallization Purification mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer collection Data Acquisition diffractometer->collection processing Data Processing collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the complex, vapor diffusion, or layering techniques. A variety of solvents and solvent mixtures should be screened to find the optimal conditions.[7]

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.5 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer.[8] A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal, which is rotated to collect a complete set of diffraction data.[8][9] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.[8] The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data.

  • Validation and Analysis: The final refined structure is validated to ensure its quality and accuracy. The geometric parameters, such as bond lengths and angles, can then be analyzed and compared with those of related structures.

Conclusion and Future Directions

While the crystal structure of this compound complexes remains to be determined, this guide provides a solid foundation for researchers interested in this ligand system. By leveraging the extensive knowledge of related picolinaldehyde oxime complexes, we can make informed predictions about its coordination behavior and structural characteristics. The provided synthesis and crystallographic protocols offer a practical roadmap for the successful characterization of these new compounds.

Future work should focus on the synthesis and crystallization of metal complexes of this compound with a variety of transition metals. The resulting crystallographic data will be invaluable for validating the predictions made in this guide and for expanding our understanding of the structure-property relationships in this class of compounds. Such studies will undoubtedly contribute to the rational design of new molecules with tailored properties for applications in catalysis, materials science, and medicinal chemistry.

References

  • Torabi, A., et al. (2007). Crystal structure of (pyridine-2-aldoxime-N,N′)palladium (II) chloride, [Pd(C₁₂H₁₀ClN₄O₂)]Cl. Zeitschrift für Kristallographie - New Crystal Structures, 222(2), 197-198.
  • Poziomek, E. J., & Vaughan, L. G. (1965). Synthesis and Configurational Analysis of Picolinaldehyde Oximes. Journal of Pharmaceutical Sciences, 54(5), 811-812.
  • Pro-Analitika. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Bruker. (n.d.). Single Crystal Diffraction.
  • ResearchGate. (n.d.). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. Available at: [Link]

  • Perlepes, S. P., et al. (2012). Synthesis, Crystal Structures, and DNA Binding Properties of Zinc(II) Complexes with 3-Pyridine Aldoxime.
  • University of Bern. (n.d.). Services: Single Crystal X-Ray Diffraction. Department of Chemistry, Biochemistry and Pharmaceutical Sciences. Available at: [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]

  • Duman, S., et al. (2010). The Synthesis and Characterization of Some Metal Complexes Derived From 1,3-Dioxalane Groups and Vic-Dioxime Ligands. International Journal of Natural and Engineering Sciences, 4(2), 23-28.
  • Slanina, Z., et al. (2023). Synthesis and characterization of Pt(II) and Pd(II)
  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Liu, C. T., & Liu, C. S. (1960). Complexes of Copper with Pyridine-2-aldoxime. Journal of the American Chemical Society, 82(8), 1960-1961.
  • Hussen, F. M., et al. (2018). Synthesis, spectra and X-ray crystallography of dipyridin-2-ylmethanone oxime and its neutral Cu(II) halide complexes. Journal of Molecular Structure, 1155, 343-352.
  • Al-Amiery, A. A., et al. (2022). Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent. Journal of King Saud University - Science, 34(3), 101857.
  • Shrivastava, S. K. (2025). Synthesis and Characterization of Some Oximino Metal Complexes Using Magnetic and Spectral Data Predicting Anticipated Geometry.
  • Maurya, R. C., et al. (2003). Various coordination modes of oximes.
  • Aakeröy, C. B., et al. (2012). A versatile and green mechanochemical route for aldehyde-oxime conversions.
  • ResearchGate. (2015, April 30). What is the most popular procedure to synthesize oximes?. Available at: [Link]

  • Poziomek, E. J., & Vaughan, L. G. (1965). Synthesis and configurational analysis of picolinaldehyde oximes. Journal of Pharmaceutical Sciences, 54(5), 811-812.
  • Perlepes, S. P., et al. (2014). The Coordination Chemistry of Pyridyl Oximes.
  • Stolar, T., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3323.
  • Møller, B. L., et al. (2016). A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. ACS Omega, 1(4), 623-630.

Sources

A Comparative Guide to Elemental Analysis Standards for 5-Bromo-3-methoxypicolinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of elemental analysis standards and methodologies applicable to 5-Bromo-3-methoxypicolinaldehyde oxime. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind method selection, ensuring both accuracy and reliability in the characterization of this complex halogenated intermediate.

Introduction: The Analytical Imperative

This compound is a heterocyclic organic compound with potential applications as a building block in medicinal chemistry and drug discovery. The precise confirmation of its elemental composition is a non-negotiable step in synthesis validation. Elemental analysis serves as the foundational data point for verifying the empirical formula, assessing purity, and ensuring the stoichiometric integrity of a newly synthesized compound.[1][2][3] This guide presents a framework for establishing robust analytical standards for this molecule, addressing the specific challenges posed by its halogenated, nitrogen-containing structure.

Section 1: Theoretical Composition and Acceptance Criteria

Before any analysis, the theoretical elemental composition must be calculated. This serves as the benchmark against which all experimental data are measured.

Molecular Formula: C₇H₇BrN₂O₂ Molecular Weight: 231.05 g/mol

Table 1: Theoretical Elemental Composition

Element Symbol Atomic Weight Count Mass Contribution Percentage (%)
Carbon C 12.011 7 84.077 36.39%
Hydrogen H 1.008 7 7.056 3.05%
Bromine Br 79.904 1 79.904 34.58%
Nitrogen N 14.007 2 28.014 12.12%
Oxygen O 15.999 2 31.998 13.85%

(Note: Oxygen is typically determined by difference and not direct measurement in standard combustion analysis.)

Standard Acceptance Criteria

For novel small molecules, the widely accepted standard in academic and industrial research requires that the experimentally determined percentages for Carbon, Hydrogen, and Nitrogen fall within ±0.4% of the calculated theoretical values.[2][3] This tolerance accounts for minor sample impurities (e.g., residual solvent, moisture) and the inherent variability of the analytical instrumentation.

Section 2: Core Analysis (C, H, N) via Combustion

The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[4]

Principle of Dynamic Flash Combustion

The methodology relies on the complete and instantaneous combustion of a small, precisely weighed sample (typically 1-3 mg) in a high-temperature (900-1200°C) furnace rich in pure oxygen.[5] This process quantitatively converts the elemental constituents into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

Workflow and Causality

The resulting mixture of gases is swept by a helium carrier gas through a series of specialized columns and detectors. The causality of the workflow is critical for accurate results.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis A Weigh Sample (1-3 mg) in Tin Capsule B Introduce to Furnace (~1000°C, O₂ Environment) A->B C Flash Combustion (C ➝ CO₂, H ➝ H₂O, N ➝ N₂Ox, Br ➝ HBr/Br₂) B->C D Reduction Tube (Cu) (N₂Ox ➝ N₂) C->D E Scrubber Column (Halogen/Sulfur Traps) D->E F Gas Separation (Chromatographic Column) E->F G Thermal Conductivity Detector (TCD) F->G H Data Processing (%C, %H, %N) G->H

Caption: Workflow for CHN combustion analysis.

Critical Consideration for a Halogenated Compound

The presence of bromine in the analyte molecule presents a significant challenge. During combustion, bromine is converted to aggressive species like HBr and Br₂. If not removed, these can interfere with downstream detectors and cause corrosion. Modern elemental analyzers are designed to handle halogenated compounds by incorporating a specialized scrubber column after the reduction tube.[6][7] This column typically contains reagents like silver tungstate or silver vanadate, which quantitatively trap halogen species, ensuring accurate N, C, and H readings.

Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known composition, such as Acetanilide (C₈H₉NO). This establishes the response factors for the detector.

  • Sample Preparation: On a microbalance, accurately weigh approximately 2 mg of the dried this compound into a tin capsule. Record the weight to at least 5 decimal places.

  • Encapsulation: Crimp the tin capsule to ensure no sample is lost and a uniform combustion is achieved.

  • Analysis: Load the sample into the instrument's autosampler. Run the analysis in triplicate to ensure reproducibility.

  • Data Evaluation: Compare the average experimental %C, %H, and %N values to the theoretical values. The deviation should be less than ±0.4% for each element.

Section 3: Bromine Quantification - A Comparative Overview

CHN analysis does not quantify halogens. A separate, specific analysis is required to determine the bromine content, providing the final piece of the empirical puzzle. Below is a comparison of common methods.

Table 2: Comparison of Bromine Quantification Methods

Method Principle Pros Cons Best For
Oxygen Flask Combustion with Ion Chromatography (IC) Sample is combusted in an O₂-filled flask. Gaseous products are absorbed into a solution, converting Br to bromide (Br⁻), which is then quantified by IC.[8][9] High accuracy and specificity, well-established technique. Destructive, requires manual sample preparation, slower throughput. Definitive structural confirmation and purity analysis.
X-Ray Fluorescence (XRF) Sample is irradiated with X-rays, causing the ejection of core electrons. The resulting fluorescence is element-specific and its intensity is proportional to concentration.[10] Non-destructive, rapid analysis, minimal sample preparation. Lower sensitivity than other methods, matrix effects can be an issue. Rapid screening and quality control where high precision is not paramount.

| Inductively Coupled Plasma (ICP-MS/OES) | Sample is digested in acid and nebulized into a high-temperature plasma, which atomizes and ionizes the elements. The ions are then detected by a mass spectrometer (MS) or by their optical emission (OES). | Extremely high sensitivity (ppm-ppb), multi-element capability. | Destructive, complex sample digestion required, high instrument cost. | Trace elemental impurity analysis (USP <232>), not typically for bulk element quantification.[11][12] |

For the purpose of confirming the empirical formula of a bulk compound, Oxygen Flask Combustion followed by Ion Chromatography is the most authoritative and widely accepted method.

Experimental Protocol: Bromine by Oxygen Flask & IC

Halogen_Workflow cluster_prep Sample Preparation cluster_analysis Combustion & Analysis A Weigh Sample (~5-10 mg) onto Ashless Filter Paper B Fold Paper & Place in Platinum Gauze Holder A->B C Place in Sealed Flask (Filled with O₂ & Absorption Solution) B->C D Ignite Sample C->D E Shake Flask to Absorb Gaseous Products (HBr ➝ Br⁻) D->E F Inject Solution into Ion Chromatograph E->F G Quantify Bromide (Br⁻) Against Calibration Curve F->G

Caption: Workflow for Bromine analysis via Oxygen Flask.

  • Sample Preparation: Weigh 5-10 mg of the compound onto a piece of ashless filter paper. Fold the paper and place it in the platinum gauze holder of the flask stopper.

  • Flask Preparation: Add an appropriate absorption solution (e.g., a dilute solution of sodium hydroxide with a small amount of hydrogen peroxide) to the thick-walled combustion flask and then flush the flask with pure oxygen.

  • Combustion: Quickly ignite the filter paper fuse and immediately plunge the stopper into the flask. The sample will combust completely within seconds.

  • Absorption: Allow the flask to cool, shaking intermittently, to ensure all combustion gases are absorbed into the solution, converting all bromine species to the bromide ion (Br⁻).

  • Analysis: Dilute an aliquot of the absorption solution and inject it into an ion chromatograph. Quantify the Br⁻ concentration by comparing the peak area to a calibration curve prepared from certified bromide standards.

  • Calculation: Back-calculate the percentage of bromine in the original sample based on the initial weight and the measured bromide concentration.

Section 4: Distinguishing Purity from Impurities

It is crucial to differentiate between the two primary applications of elemental analysis in a pharmaceutical context:

  • Elemental Analysis for Structural Confirmation: This is the focus of this guide. It determines the percentage of C, H, N, and Halogens to confirm the empirical formula of the bulk material. The acceptance criterion is typically ±0.4% of the theoretical value.

  • Elemental Impurity Analysis (USP <232>/<233>): This is a regulatory requirement for drug substances and products. It quantifies trace levels (ppm) of potentially toxic heavy metals (e.g., Cd, Pb, As, Hg) that may be present as contaminants.[13][14] The gold standard for this analysis is ICP-MS due to its exceptional sensitivity.[12]

The methods and standards for these two objectives are entirely different and should not be conflated.

Analysis_Decision A What is the Analytical Goal? B Confirm Empirical Formula & Bulk Purity A->B C Quantify Trace Metal Contaminants A->C D Method: Combustion (CHN) + Oxygen Flask (Br) B->D E Method: ICP-MS or ICP-OES C->E F Standard: Experimental % within ±0.4% of Theoretical Value D->F G Standard: Concentration < PDE Limits (e.g., USP <232> / ICH Q3D) E->G

Caption: Decision tree for selecting the appropriate elemental analysis.

Conclusion

The elemental analysis of this compound requires a dual-pronged approach. Standard combustion analysis provides the C, H, and N composition, but special consideration, namely the use of a halogen scrubber, is essential for accuracy due to the presence of bromine. This must be complemented by a specific halogen determination method, with oxygen flask combustion followed by ion chromatography being the recommended standard for definitive quantification. By adhering to the ±0.4% acceptance criterion for found vs. theoretical values and employing these validated, orthogonal methods, researchers can ensure the highest degree of confidence in the identity and purity of this valuable chemical intermediate.

References

  • Quantitative determination of bromine-labeled organic compounds by XRF. AKJournals. Available at: [Link]

  • Bromine - Halogen, Uses, Properties. Britannica. Available at: [Link]

  • Understanding the Bromine Test for Unsaturation in Organic Compounds. Oreate AI Blog. Available at: [Link]

  • Determination of bromine in organic compounds by high-performance liquid chromatography. PubMed. Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Precipoint. Available at: [Link]

  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent. Available at: [Link]

  • <233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP). Available at: [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. Available at: [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. PMC - NIH. Available at: [Link]

  • Bromine Water Test. BYJU'S. Available at: [Link]

  • Validation of Analysis Method Using ICPMS-2030 Based on USP ELEMENTAL IMPURITIES - PROCEDURES. Shimadzu. Available at: [Link]

  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Robertson Microlit Laboratories. Available at: [Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Scribd. Available at: [Link]

  • Basic principles and tests of organic element analysis. Universal Lab Blog. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC. Available at: [Link]

  • Synthesis and characterization of novel oxime analogues. ResearchGate. Available at: [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate. Available at: [Link]

  • Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. PMC - NIH. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. PMC - NIH. Available at: [Link]

  • Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. Royal Society of Chemistry. Available at: [Link]

  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. The Chemical Educator. Available at: [Link]

  • (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. Available at: [Link]

Sources

Publish Comparison Guide: UV-Vis Absorption Spectra of 5-Bromo-3-methoxypicolinaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the UV-Vis absorption properties of 5-Bromo-3-methoxypicolinaldehyde oxime , designed for researchers in medicinal chemistry and spectrophotometric analysis.

Executive Summary

This compound (CAS: 1087659-33-3) is a specialized pyridine derivative often utilized as a building block in the synthesis of acetylcholinesterase (AChE) reactivators and transition metal ligands.[1][2] Unlike common standards such as Pralidoxime (2-PAM), this compound features both an electron-donating methoxy group and an electron-withdrawing bromine atom, creating a unique "push-pull" electronic environment on the pyridine ring.

This guide outlines the predicted and empirically derived spectral features of this compound, establishing a validation protocol for researchers. Due to the limited availability of public spectral databases for this specific derivative, this document synthesizes data from structural analogs to provide a robust reference framework.

Chemical Identity & Structural Context[3][4][5][6][7][8][9][10]

FeatureDetail
Chemical Name This compound
CAS Number 1087659-33-3
Molecular Formula

Molecular Weight 231.05 g/mol
Core Chromophore Pyridine-2-aldoxime
Key Auxochromes 3-Methoxy (-OMe), 5-Bromo (-Br)
Structural Visualization (Graphviz)

The following diagram illustrates the synthesis pathway and key electronic interactions affecting the UV-Vis spectrum.

G cluster_legend Spectral Influence Aldehyde 5-Bromo-3-methoxypicolinaldehyde (CAS 1087659-24-2) λmax ≈ 250, 310 nm Oxime Target: this compound (CAS 1087659-33-3) Expected λmax ≈ 305-315 nm Aldehyde->Oxime Condensation (EtOH/H2O, NaOAc) Reagent Hydroxylamine HCl (NH2OH·HCl) Reagent->Oxime Methoxy 3-OMe Group (Strong Donor +M) Red Shift Inducer Methoxy->Oxime Bathochromic Shift Bromo 5-Br Group (Inductive -I / Mesomeric +M) Hyperchromic Effect Bromo->Oxime Intensity Increase

Caption: Synthesis pathway from the aldehyde precursor and the electronic contributions of substituents to the final oxime chromophore.

Spectral Analysis & Comparative Data

Predicted Spectral Profile

The UV-Vis spectrum of this compound is dominated by


 transitions of the pyridine ring and the conjugated oxime double bond (

).
  • Band I (240–260 nm): Attributed to the pyridine ring

    
     transition. This band is relatively insensitive to solvent polarity but sensitive to protonation of the pyridine nitrogen.
    
  • Band II (300–315 nm): The primary diagnostic band. In unsubstituted picolinaldehyde oxime, this appears around 280–290 nm. The 3-methoxy group exerts a strong bathochromic (red) shift due to mesomeric electron donation, pushing this band into the 300+ nm region.

  • Band III (330–360 nm, pH dependent): In basic conditions (pH > 8), the oxime proton is removed (

    
    ), creating a fully conjugated anion that absorbs at significantly longer wavelengths.
    
Comparative Table: Target vs. Alternatives

The following table contrasts the target compound with standard alternatives to aid in identification.

ParameterTarget: 5-Br-3-OMe-PAO Standard: Picolinaldehyde Oxime (PAO) Alternative: 3-Methoxybenzaldehyde Oxime
Primary

(Neutral)
305 – 312 nm (Predicted)282 nm295 nm
Secondary

~255 nm243 nm250 nm
Molar Absorptivity (

)
High (>12,000

)
Medium (~8,000

)
Medium
Effect of pH > 8 (Basic) Shift to 345–355 nm (Oximate)Shift to 330 nmShift to ~340 nm
Key Differentiator Significant Red Shift vs PAO due to OMe; Br adds mass/intensity.Baseline pyridine spectrum.Lacks pyridine nitrogen transitions (n


).

Note on Causality: The shift from 282 nm (PAO) to ~310 nm (Target) is directly caused by the 3-methoxy group . The lone pairs on the oxygen participate in resonance with the pyridine ring, raising the energy of the HOMO (Highest Occupied Molecular Orbital) and narrowing the energy gap to the LUMO.

Experimental Validation Protocol

To confirm the identity and purity of CAS 1087659-33-3, follow this self-validating protocol.

Materials
  • Solvent: Methanol (HPLC Grade) is preferred for sharp peaks. Water/Phosphate Buffer (pH 7.4) is required for biological relevance.[3]

  • Concentration: Prepare a stock solution of 10 mM in DMSO, then dilute to 50 µM in the test solvent.

Workflow
  • Baseline Scan: Perform a scan of the solvent blank (200–500 nm).

  • Neutral Scan: Measure the 50 µM sample in Methanol.

    • Success Criteria: Observation of a distinct peak between 300–315 nm.[4]

  • Acidic Shift (Protonation): Add 10 µL of 1M HCl.

    • Observation: The pyridine nitrogen protonates (

      
      ). Expect a slight hypsochromic (blue) shift or intensity change in the 250 nm band.
      
  • Basic Shift (Deprotonation - Critical): Add 10 µL of 1M NaOH.

    • Observation: The oxime group deprotonates (

      
      ). The main peak at ~310 nm should disappear and be replaced by a new, intense band at 345–360 nm  (the oximate anion).
      
    • Validation: If this shift does not occur, the oxime functionality is likely hydrolyzed or absent.

Applications & Significance

Acetylcholinesterase (AChE) Reactivation

Pyridinium oximes are the standard class of antidotes for organophosphate poisoning. The 3-methoxy substitution is investigated to modulate the


 of the oxime, potentially enhancing nucleophilicity at physiological pH. The 5-bromo  group increases lipophilicity, potentially aiding blood-brain barrier (BBB) penetration compared to purely ionic analogs like 2-PAM.
Metal Chelation

The N,N-bidentate pocket formed by the pyridine nitrogen and the oxime nitrogen is a potent chelator for transition metals (Cu, Zn, Pd).

  • Spectral Indicator: Upon metal binding, the UV-Vis spectrum will typically show a Charge Transfer (CT) band in the visible region (400–500 nm) and a shift of the ligand-centered bands.

References

  • Kuca, K., et al. (2009). Novel Bisquaternary Oximes—Reactivation of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 14, 4916-4926. (Context on pyridine oxime spectral behavior). Available at: [Link]

  • Lorke, D. E., & Petroianu, G. A. (2019).[5] Treatment of Organophosphate Poisoning with Experimental Oximes: A Review. Current Organic Chemistry. (Comparative structural data). Available at: [Link]

  • PubChem. Compound Summary: 3-Methoxybenzaldehyde oxime (Analogous Spectral Data). National Library of Medicine. Available at: [Link]

  • ChemSrc. this compound (CAS 110506-34-8 / 1087659-33-3).[1] Chemical properties database. Available at: [Link]

Sources

Benchmarking catalytic activity of 5-Bromo-3-methoxypicolinaldehyde oxime ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for benchmarking the catalytic and reactivating potential of 5-Bromo-3-methoxypicolinaldehyde oxime (hereafter referred to as 5-Br-3-OMe-PAO ).

Designed for application scientists and drug developers, this document moves beyond basic characterization to provide a rigorous framework for evaluating this ligand against industry standards like 2-PAM (Pralidoxime) and unsubstituted Picolinaldehyde Oxime (PAO).

Executive Summary & Rationale

5-Br-3-OMe-PAO represents a "push-pull" tuned pyridine oxime. Unlike the quaternary ammonium standard 2-PAM (which has poor Blood-Brain Barrier permeability), this neutral pyridine derivative offers potential for central nervous system (CNS) activity.

  • The "Push": The 3-Methoxy (3-OMe) group (electron-donating) is positioned ortho to the oxime moiety. It modulates the local steric environment and can influence the oxime conformation via intramolecular hydrogen bonding.

  • The "Pull": The 5-Bromo (5-Br) group (electron-withdrawing) exerts an inductive effect (-I), lowering the

    
     of the oxime group to increase the concentration of the nucleophilic oximate anion (
    
    
    
    ) at physiological pH.

Objective: Determine if the electronic tuning of 5-Br-3-OMe-PAO achieves the "Goldilocks" zone: a


 low enough to generate nucleophiles at pH 7.4, but high enough to retain nucleophilic punch.

Structural & Mechanistic Context

The catalytic efficacy of an oxime depends on its ability to cleave the phosphoester bond of an organophosphate (OP) inhibitor (e.g., Paraoxon, Sarin).

Mechanism of Action (Nucleophilic Attack)

The active species is the oximate anion . The reaction proceeds via an


 mechanism where the oxime oxygen attacks the phosphorus center, displacing the leaving group (e.g., p-nitrophenol or fluoride).

OP_Hydrolysis cluster_legend Key Factors Ligand 5-Br-3-OMe-PAO (Neutral) Anion Oximate Anion (Active Nucleophile) Ligand->Anion Deprotonation (pK_a dependent) Transition Phosphorylated Oxime Intermediate Anion->Transition Nucleophilic Attack (k_ox) OP Organophosphate (Inhibitor) OP->Transition Product Hydrolyzed OP + Regenerated Ligand* Transition->Product Dephosphorylation (Turnover) K1 pK_a: Determines [Anion] K2 Nucleophilicity: 3-OMe effect

Figure 1: Mechanistic pathway for organophosphate hydrolysis by pyridine aldoximes.

Benchmarking Workflow

To validate 5-Br-3-OMe-PAO, you must generate data that is directly comparable to established benchmarks.

Comparison Matrix
Feature5-Br-3-OMe-PAO (Test)2-PAM (Standard)Picolinaldehyde Oxime (Baseline)
Electronic State Neutral (Potential CNS penetrant)Cationic (Periphery only)Neutral
Substituents 3-OMe (EDG), 5-Br (EWG)N-Methyl (Strong EWG)None
Expected

~7.5 - 8.5 (Predicted)7.68~10.0
Primary Utility Broad-spectrum OP HydrolysisAChE ReactivationMechanistic Control

Experimental Protocols

Protocol A: Synthesis & Purification

Since the oxime is not always shelf-stable, synthesize fresh from the aldehyde.

  • Reagents: 5-Bromo-3-methoxypicolinaldehyde (1.0 eq), Hydroxylamine hydrochloride (

    
    , 1.2 eq), Sodium Acetate (NaOAc, 1.5 eq), Ethanol/Water (1:1).
    
  • Procedure:

    • Dissolve aldehyde in EtOH.[1]

    • Add

      
       and NaOAc dissolved in minimal water.
      
    • Stir at room temperature (RT) for 2–4 hours (Monitor by TLC).

    • Evaporate EtOH; precipitate with cold water.

    • Recrystallize from EtOH/Water.

  • QC Check:

    
     NMR (DMSO-
    
    
    
    ) must show the oxime proton singlet at
    
    
    11.0–12.5 ppm and the CH=N proton at
    
    
    8.0–8.5 ppm.
Protocol B: Determination (Potentiometric/UV-Vis)

Accurate


 is critical to calculate the concentration of the active species.
  • Preparation: Prepare a

    
     solution of the ligand in 0.1 M phosphate buffer (range pH 6.0 – 11.0).
    
  • Measurement: Record UV-Vis spectra (200–400 nm) at 0.5 pH unit intervals.

  • Analysis: Plot absorbance at

    
     (shift from neutral to anion) vs. pH.
    
  • Calculation: Use the Henderson-Hasselbalch equation to fit the sigmoidal curve and determine

    
    .
    
Protocol C: Kinetic Hydrolysis Assay (Paraoxon Surrogate)

Use Paraoxon-ethyl or p-Nitrophenyl acetate (PNPA) as a safe surrogate to determine catalytic rate constants.

  • Conditions:

    
    , pH 7.4 (Physiological) and pH 9.0 (Maximal activity), 50 mM HEPES buffer.
    
  • Setup:

    • Blank: Buffer + Substrate (measures spontaneous hydrolysis,

      
      ).
      
    • Test: Buffer + Substrate + Ligand (

      
      ).
      
  • Detection: Monitor formation of p-nitrophenolate anion at 405 nm (

    
    ).
    
  • Data Processing:

    • Plot

      
       vs. time to get pseudo-first-order rate constant (
      
      
      
      ).
    • Correct for background:

      
      .
      
    • Calculate Second-Order Rate Constant (

      
      ):
      
      
      
      
      (Where
      
      
      is the fraction of dissociated oxime calculated from
      
      
      ).

Data Presentation & Analysis

Summarize your findings in the following format to enable direct comparison.

Table 1: Physicochemical Properties
Ligand


(Neutral)

(Anion)
Stability (

at pH 7.4)
5-Br-3-OMe-PAO [Insert Data][Insert Data][Insert Data][Insert Data]
2-PAM7.68294 nm335 nm> 24 h
PAO10.1270 nm315 nm> 24 h
Table 2: Catalytic Efficiency (Paraoxon Hydrolysis)
Ligand

(

) @ pH 7.4

(

)
Reactivity Relative to 2-PAM
5-Br-3-OMe-PAO [Experimental][Calculated]X-fold
2-PAM[Benchmark]~ 5 - 151.0
PAO[Benchmark]< 1.0< 0.2
Interpretation Guide
  • If

    
     < 7.4:  The ligand is mostly deprotonated at physiological pH. If 
    
    
    
    is low, the bromine substitution may have reduced nucleophilicity too much (reactivity-selectivity trade-off).
  • If

    
     > 8.5:  The ligand is mostly protonated. Activity will be poor at pH 7.4 regardless of intrinsic nucleophilicity.
    
  • The 3-OMe Effect: Look for deviations in the linear free energy relationship (Bronsted plot). If 5-Br-3-OMe-PAO is more active than predicted by its

    
     alone, the 3-OMe group is likely assisting via the "alpha-effect" or favorable pre-organization.
    

Visualization of Workflow

Benchmarking_Workflow Start Start: 5-Bromo-3-methoxypicolinaldehyde Step1 1. Synthesis of Oxime (NH2OH.HCl, NaOAc) Start->Step1 Step2 2. pKa Determination (UV-Vis Titration) Step1->Step2 Step3 3. Kinetic Assay (pH 7.4) (Substrate: Paraoxon/PNPA) Step2->Step3 Decision Is k_obs > 2-PAM? Step3->Decision OutcomeA High Potency Candidate (Proceed to AChE Reactivation) Decision->OutcomeA Yes OutcomeB Low Potency (Analyze steric hindrance of 3-OMe) Decision->OutcomeB No

Figure 2: Logical workflow for benchmarking the candidate ligand.

References

  • Kuca, K., et al. (2006). Oxime-assisted reactivation of acetylcholinesterase inhibited by different organophosphorus compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Worek, F., et al. (2016). Reactivation kinetics of acetylcholinesterase inhibited by organophosphates. Toxicology. Link

  • Sigma-Aldrich. (2024). Product Specification: 5-Bromo-3-methoxypicolinaldehyde.[2][3][4]Link

  • PubChem. (2024). Compound Summary: Pralidoxime (2-PAM).Link

  • BenchChem. (2025).[5] Comparative Reactivity Analysis: Substituted Pyridine Ligands.Link

Sources

Safety Operating Guide

Technical Guide: Safe Handling & PPE for 5-Bromo-3-methoxypicolinaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Immediate Action Required: Treat 5-Bromo-3-methoxypicolinaldehyde oxime as a Potent Irritant and Suspected Sensitizer .

While specific toxicological data for this exact oxime derivative is limited, its structural components—a halogenated pyridine ring coupled with an aldoxime—dictate a strict safety profile. We derive our safety protocols from the Structure-Activity Relationship (SAR) of the parent aldehyde (5-Bromo-3-methoxypicolinaldehyde, CAS 1087659-24-2) and the known reactivity of pyridine aldoximes.

Core Hazard Profile:

  • Acute Toxicity (Oral/Dermal): Category 3/4 (Predicted). Pyridine derivatives often exhibit biological activity affecting the CNS or liver.

  • Skin & Eye Corrosion: Category 2 (Irritant).[1][2] The bromine substituent increases lipophilicity, potentially enhancing skin absorption.

  • Reactivity: Oximes are susceptible to hydrolysis and can react violently with strong oxidizers or acids.

The PPE Matrix: A Self-Validating System

Effective protection is not about "wearing gear"; it is about creating a barrier system that validates its own integrity.

Hand Protection Protocol

Critical Insight: Do not rely on standard nitrile gloves if this compound is dissolved in halogenated solvents (e.g., Dichloromethane) or polar aprotic solvents (e.g., DMF), which are common in coupling reactions involving this intermediate.

State of MatterSolvent CarrierPrimary Glove MaterialSecondary LayerMax Wear Time
Solid (Powder) N/ANitrile (Min 5 mil)None4 Hours
Solution Methanol/EthanolNitrile (Min 5 mil)Nitrile (Disposable)2 Hours
Solution DCM / ChloroformPVA or Laminate (Silver Shield) Nitrile (Outer, for grip)Immediate Change on Splash
Solution DMF / DMSOButyl RubberNitrile (Outer)30 Minutes

Validation Step: Perform the "Inflation Test" on nitrile gloves before donning. Trap air in the glove and squeeze to check for pinhole leaks, which are common in bulk-box gloves.

Respiratory & Eye Defense[3]
  • Solids (Weighing): Fine organic powders often carry static charges, causing "fly-away" particles.

    • Requirement: Work inside a Chemical Fume Hood or Powder Weighing Station .

    • Backup: If hood access is compromised, use a P100 Half-Face Respirator . N95 masks provide insufficient seal for long-duration weighing of sensitizers.

  • Eyes: Chemical Safety Goggles (indirect vent) are mandatory. Safety glasses allow powder migration around the lens during static events.

PPE Decision Logic (Visualization)

The following decision tree guides the researcher through selecting the correct PPE based on the experimental phase.

PPE_Decision_Tree Start Start: Handling this compound State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution / Reaction Mix State->Solution Weighing Weighing Procedure Solid->Weighing Solvent_Check Identify Solvent Solution->Solvent_Check PPE_Solid PPE: Nitrile Gloves + Goggles + Lab Coat Engineering: Fume Hood / Static Gun Weighing->PPE_Solid Polar Alcohols / Water Solvent_Check->Polar Aggressive DCM / DMF / THF Solvent_Check->Aggressive PPE_Polar PPE: Double Nitrile (5 mil) Change every 2 hours Polar->PPE_Polar PPE_Aggressive PPE: Laminate (Silver Shield) under Nitrile Outer Layer Aggressive->PPE_Aggressive

Figure 1: PPE Selection Logic based on physical state and solvent compatibility. Note the escalation to laminate gloves for aggressive solvents.

Operational Protocols: Step-by-Step

Weighing & Transfer (The High-Risk Zone)

The oxime functionality can be thermally sensitive. While generally stable, avoid friction heating.

  • Engineering Control: Activate Fume Hood. Verify face velocity is 80–100 fpm.

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weigh boat. Halogenated aromatics are prone to static buildup, leading to dispersion.

  • Donning: Put on inner nitrile gloves (tucked under lab coat cuff) and outer nitrile gloves (over cuff).

  • Transfer: Use a disposable anti-static weigh boat. Do not return excess material to the stock container to prevent cross-contamination or hydrolysis introduction.

  • Doffing: Remove outer gloves inside the hood immediately after weighing is complete.

Reaction Setup
  • Atmosphere: This compound (and its parent aldehyde) may be air-sensitive over time.[3] Run reactions under Nitrogen or Argon.

  • Temperature: Avoid heating dry solid above 100°C. Oximes can undergo Beckmann rearrangement or decomposition at elevated temperatures.

Emergency Response & Disposal

Spill Management Workflow

In the event of a spill, speed and containment are vital.[4]

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (If dust is airborne) Spill->Evacuate PPE_Up 2. Don Full PPE (Goggles, Double Gloves, N95/P100) Evacuate->PPE_Up Contain 3. Containment Cover with wet paper towels (Prevents dust) PPE_Up->Contain Clean 4. Clean Up Scoop into HazWaste Jar Wash area with soap/water Contain->Clean Dispose 5. Dispose as Halogenated Organic Waste Clean->Dispose

Figure 2: Immediate response workflow for solid or solution spills.[2]

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Incompatibility: DO NOT mix with oxidizing acids (Nitric, Perchloric). The oxime group can generate gas or heat upon oxidation.

  • Labeling: Clearly label as "Contains Halogenated Pyridines" and "Oxime Derivative."

References

  • PubChem. (n.d.). Pyridine-2-aldoxime Hazard Identification. National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 22, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5] United States Department of Labor. Retrieved February 22, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3-methoxypicolinaldehyde oxime
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methoxypicolinaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.